Technical Documentation Center

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol
  • CAS: 1344927-26-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

Stereoselective Synthesis, Reactivity Profile, and Analytical Characterization Executive Summary (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol (CAS 1344927-26-9) represents a specialized class of electron-rich chiral benzy...

Author: BenchChem Technical Support Team. Date: February 2026

Stereoselective Synthesis, Reactivity Profile, and Analytical Characterization

Executive Summary

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol (CAS 1344927-26-9) represents a specialized class of electron-rich chiral benzylic alcohols.[1] Its structural architecture—defined by an ortho-methoxy group and a para-methyl substituent—imparts unique electronic and steric properties that distinguish it from unsubstituted 1-phenylethanols. This guide addresses the critical need for high-enantiopurity synthesis (>99% ee) via biocatalysis and details the specific reactivity challenges posed by the electron-donating nature of the aromatic ring, which significantly accelerates SN1 pathways during downstream derivatization.

Chemical Identity & Stereochemical Architecture

The molecule features a chiral center at the benzylic position. The (1R)-configuration is critical for its application as a chiral auxiliary or intermediate in the synthesis of bioactive ethers.

PropertySpecification
IUPAC Name (1R)-1-(2-methoxy-4-methylphenyl)ethanol
CAS Number 1344927-26-9
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Chiral Center C1 (Benzylic)
Stereochemistry (1R)
Electronic Character Electron-rich aromatic ring (2-OMe, 4-Me donors)
Predicted LogP ~2.3 - 2.5
Acidity (pKa) ~14.5 (Alcoholic proton)

Stereochemical Note: The (1R) designation implies that when the molecule is oriented with the lowest priority group (H) facing away from the viewer, the priority sequence (OH > Aryl > Methyl) follows a clockwise direction.

Synthetic Methodology: Biocatalytic Reduction

While asymmetric transfer hydrogenation (Noyori type) is possible, the ortho-methoxy substituent introduces steric hindrance that can erode enantioselectivity in chemocatalytic routes. Biocatalysis using Ketoreductases (KREDs) is the preferred industrial route for achieving >99% ee.

2.1. Rationale for Enzymatic Route

The 2-methoxy group creates a "steric gate" near the carbonyl carbon. Enzymes with flexible active sites (e.g., engineered ADHs) can accommodate this bulk better than rigid chiral phosphine ligands, while the electron-rich nature of the ketone makes it a rapid substrate for hydride transfer.

2.2. Experimental Protocol: KRED Screening & Scale-Up

Objective: Reduce 1-(2-methoxy-4-methylphenyl)ethan-1-one to the (1R)-alcohol.

Reagents:

  • Substrate: 1-(2-methoxy-4-methylphenyl)ethan-1-one (50 mM)

  • Enzyme: KRED Screening Kit (Focus on Lactobacillus kefir or Candida antarctica origins)

  • Cofactor: NADP+ (1.0 mM)

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (excess)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Workflow:

  • Preparation: Dissolve substrate in DMSO (5% v/v final concentration).

  • Reaction Initiation: Add GDH (5 U/mL), Glucose (200 mM), and NADP+ to the buffer. Add the KRED enzyme (5-10 mg/mL).

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Monitoring: Extract aliquots with Ethyl Acetate. Analyze via Chiral HPLC (see Section 4).

  • Workup: Saturate aqueous phase with NaCl, extract 3x with MTBE. Dry over MgSO₄ and concentrate in vacuo.

2.3. Biocatalytic Cycle Diagram

The following diagram illustrates the cofactor regeneration cycle essential for driving the equilibrium toward the chiral alcohol.

Biocatalysis Substrate Ketone Precursor (Achiral) KRED KRED / ADH (Stereoselective) Substrate->KRED Product (1R)-Alcohol (Chiral Product) NADP NADP+ GDH GDH (Recycle) NADP->GDH NADPH NADPH NADPH->KRED H- transfer Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product Reduction KRED->NADP GDH->NADPH Regeneration GDH->Gluconolactone Oxidation

Caption: Coupled enzymatic cycle using KRED for asymmetric reduction and GDH for cofactor regeneration.

Reactivity Profile & Mechanistic Implications[3][4][5]

The (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol scaffold exhibits distinct reactivity driven by the Electronic Donating Groups (EDGs) at the ortho and para positions.

3.1. Benzylic C-O Bond Lability

The 2-OMe and 4-Me groups stabilize the benzylic carbocation via resonance.

  • Implication: Under acidic conditions (e.g., HCl, H₂SO₄), the alcohol readily dehydrates to the styrene or undergoes racemization via an SN1 mechanism.

  • Handling Precaution: Avoid strong Lewis acids if retention of stereochemistry is required. Use base-catalyzed alkylation (NaH/THF) for ether synthesis to enforce an SN2 mechanism.

3.2. Chelation Control

The ortho-methoxy oxygen can act as a Lewis base, coordinating with metal cations (Li+, Mg2+).

  • Application: In directed lithiation or Grignard additions to related derivatives, the 2-OMe group will direct the incoming nucleophile, potentially overriding steric control.

Reactivity cluster_Acid Acidic Conditions (High Risk) cluster_Base Basic Conditions (Preferred) Alcohol (1R)-Alcohol Starting Material Carbocation Stabilized Benzylic Cation (Planar) Alcohol->Carbocation H+ / Lewis Acid Alkoxide Chiral Alkoxide Alcohol->Alkoxide NaH / KHMDS Racemate Racemic Ether/Chloride Carbocation->Racemate Nucleophile Styrene Styrene Derivative (Elimination) Carbocation->Styrene -H+ Retained Chiral Ether (Retention/Inversion) Alkoxide->Retained R-X (SN2)

Caption: Divergent reactivity pathways: Acid-catalyzed cation formation leads to racemization; base-catalyzed routes preserve chirality.

Analytical Characterization

Validating the enantiomeric excess (ee) is crucial. Standard C18 columns cannot separate these enantiomers.

4.1. Chiral HPLC Method[2][3]
  • Column: Chiralpak IG-3 or AD-H (Amylose-based stationary phases are preferred for ortho-substituted aromatics).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of the benzylic system) and 280 nm (aromatic fine structure).

  • Temperature: 25°C.

  • Expected Elution: The ortho-substituent often causes significant separation factors (

    
    ) due to specific inclusion into the amylose cavity.
    
4.2. NMR Validation (1H NMR in CDCl₃)
  • Benzylic Proton: Quartet at ~5.0 - 5.2 ppm.

  • Methoxy Group: Singlet at ~3.8 ppm.

  • Methyl Group (Ring): Singlet at ~2.3 ppm.

  • Methyl Group (Side chain): Doublet at ~1.4 ppm.

Applications in Drug Development

This specific isomer serves as a high-value Chiral Building Block (CBB).

  • SGLT2 Inhibitor Analogues: Many gliflozin-class drugs rely on a specific linkage between a sugar moiety and a substituted phenyl ring. This alcohol provides a handle to introducing a chiral benzylic ether linkage, modulating the lipophilicity and binding affinity of the inhibitor.

  • Resolving Agents: Due to the conformational rigidity induced by the ortho-methoxy group, this alcohol (and its acid derivatives) can be used to resolve racemic amines via diastereomeric salt formation.

  • Bio-isosteres: The 2-methoxy-4-methylphenyl motif is often used to replace more metabolically labile sections of a drug scaffold, blocking metabolic hotspots (para-position blocked by methyl) while influencing solubility (methoxy H-bond acceptor).

References
  • Chemical Identity & CAS: PubChem.[4] (1R)-1-(4-methoxyphenyl)ethan-1-ol (Analogous structure verification). National Library of Medicine. Link

  • Biocatalytic Methodology: Hollmann, F., et al. Biocatalytic Reduction Reactions from a Chemist's Perspective. PMC. Link

  • Electronic Effects on Reactivity: Organic Chemistry Portal. Electronic Effects of Ring Substituents on Benzylic Reactivity. Link

  • Chiral Separation: Sigma-Aldrich.[5] Basics of Chiral HPLC & Column Selection for Ortho-Substituted Aromatics. Link

  • Commercial Availability & Properties: ChemScene. (1R)-1-(2-Methoxy-4-methylphenyl)ethan-1-ol Product Data. Link

Sources

Exploratory

Spectroscopic and Structural Elucidation of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol: A Technical Guide

Introduction (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is a chiral secondary alcohol with significant potential as a building block in asymmetric synthesis, particularly in the development of pharmaceutical agents and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is a chiral secondary alcohol with significant potential as a building block in asymmetric synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. Its stereochemistry and functional groups—a hydroxyl, a methoxy, and a methyl-substituted aromatic ring—necessitate a thorough structural characterization to ensure enantiomeric purity and to confirm its chemical identity. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published, experimentally-derived spectroscopic data for this specific enantiomer, this guide will leverage data from structurally similar compounds to provide a robust and scientifically-grounded prediction of its spectral characteristics. This approach, rooted in the fundamental principles of chemical structure and spectroscopy, offers a valuable framework for researchers working with this and related molecules.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol dictates its interaction with various spectroscopic techniques. The presence of a chiral center, an aromatic ring with distinct electronic environments, and key functional groups will give rise to a unique spectral fingerprint.

Figure 1. Chemical structure of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound, based on established chemical shift theory and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to one another.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
Ar-H (position 5)~7.1-7.2d~8.0
Ar-H (position 3)~6.7-6.8d~2.0
Ar-H (position 6)~6.6-6.7dd~8.0, 2.0
CH-OH~5.0-5.2q~6.5
OCH₃~3.8s-
Ar-CH₃~2.3s-
OHVariablebr s-
CH-CH₃~1.5d~6.5
  • Aromatic Protons (Ar-H): The three aromatic protons will appear as distinct signals due to the substitution pattern. The proton at position 5, being para to the methoxy group and ortho to the methyl group, is expected to be the most downfield. The protons at positions 3 and 6 will be upfield due to the electron-donating effects of the adjacent methoxy and methyl groups.

  • Benzylic Proton (CH-OH): This proton, being adjacent to the chiral center and the aromatic ring, will appear as a quartet due to coupling with the three protons of the adjacent methyl group.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a sharp singlet.

  • Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group on the aromatic ring will also appear as a singlet.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet.

  • Methyl Protons (CH-CH₃): The three protons of the methyl group attached to the chiral center will appear as a doublet due to coupling with the benzylic proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
Ar-C (quaternary, C-2)~156-158
Ar-C (quaternary, C-4)~138-140
Ar-C (quaternary, C-1)~130-132
Ar-C (CH, C-5)~128-130
Ar-C (CH, C-6)~118-120
Ar-C (CH, C-3)~110-112
CH-OH~68-70
OCH₃~55-56
CH-CH₃~24-26
Ar-CH₃~20-22
  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the methoxy group (C-2) will be the most downfield due to the deshielding effect of the oxygen atom. The other quaternary carbons (C-1 and C-4) will also be downfield. The protonated aromatic carbons will appear in the range of 110-130 ppm.

  • Benzylic Carbon (CH-OH): The carbon of the chiral center will appear in the range of 68-70 ppm.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group will resonate around 55-56 ppm.

  • Methyl Carbons (CH-CH₃ and Ar-CH₃): The two methyl carbons will appear at the most upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment.

    • Spectral Width: ~200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer cluster_2 Data Acquisition cluster_3 Data Processing a Dissolve Sample in Deuterated Solvent b Insert Sample into Spectrometer a->b c Tune and Shim b->c d Acquire 1H Spectrum c->d e Acquire 13C Spectrum d->e f Fourier Transform, Phase Correction, Baseline Correction e->f

Figure 2. General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3500-3200 (broad)O-HStretching
3100-3000C-H (aromatic)Stretching
3000-2850C-H (aliphatic)Stretching
1600-1450C=C (aromatic)Stretching
1250-1200C-O (aryl ether)Asymmetric Stretching
1100-1000C-O (alcohol)Stretching
  • O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Absorptions corresponding to the carbon-carbon double bonds in the aromatic ring will be present in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: Two distinct C-O stretching bands are expected: one for the aryl ether linkage of the methoxy group and another for the secondary alcohol.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and initiate the scan.

  • Data Processing: The instrument's software will generate the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, the molecular weight is 166.22 g/mol .

Table 4: Predicted Mass Spectrometry Data

m/zIon
167.10666[M+H]⁺
189.08860[M+Na]⁺
166.09883[M]⁺
151.0753[M-CH₃]⁺
148.0883[M-H₂O]⁺
133.0648[M-CH₃-H₂O]⁺ or [M-C₂H₅O]⁺
121.0648[M-C₂H₅O]⁺

Data for [M+H]⁺, [M+Na]⁺, and [M]⁺ are predicted values from PubChem[1].

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 166.

  • Fragmentation Pattern: Common fragmentation pathways for benzylic alcohols include the loss of a methyl group ([M-15]), loss of water ([M-18]), and cleavage of the C-C bond adjacent to the aromatic ring. The base peak is likely to be the fragment resulting from the loss of the methyl group from the ethyl side chain, forming a stable benzylic cation.

G M Molecular Ion [C₁₀H₁₄O₂]⁺˙ m/z = 166 M_minus_H2O [M - H₂O]⁺˙ m/z = 148 M->M_minus_H2O - H₂O M_minus_CH3 [M - CH₃]⁺ m/z = 151 M->M_minus_CH3 - •CH₃ M_minus_C2H5O [M - C₂H₅O]⁺ m/z = 121 M_minus_CH3->M_minus_C2H5O - H₂O

Figure 3. Predicted key fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Infusion: Infuse the sample solution into the mass spectrometer's ion source via a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Conclusion

This technical guide has provided a detailed, predictive overview of the spectroscopic data for (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol. By leveraging established principles of spectroscopy and data from analogous compounds, a comprehensive spectral profile has been constructed. This information serves as a crucial resource for researchers in the fields of synthetic chemistry and drug development, enabling them to confidently identify and characterize this important chiral building block. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

  • PubChem. (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link].

Sources

Foundational

Technical Guide: Synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

[1] Executive Summary This technical guide details the stereoselective synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol , a chiral benzylic alcohol valuable as a pharmacophore in drug development.[1] The presence...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the stereoselective synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol , a chiral benzylic alcohol valuable as a pharmacophore in drug development.[1] The presence of the ortho-methoxy group introduces steric and electronic factors that influence the stereochemical outcome of the reduction.

This guide prioritizes enantiomeric purity (>98% ee) and scalability . Two distinct routes are presented:

  • Biocatalytic Reduction (Route A): The "Green" standard, utilizing Ketoreductases (KREDs) for maximum stereocontrol under mild aqueous conditions.

  • Asymmetric Transfer Hydrogenation (Route B): The chemical standard, utilizing Ruthenium-TsDPEN catalysis for high throughput and solvent versatility.

Retrosynthetic Analysis & Precursor Strategy

The immediate precursor is the ketone 1-(2-methoxy-4-methylphenyl)ethanone (also known as 2'-methoxy-4'-methylacetophenone).[1]

Precursor Synthesis Challenge: Regioselectivity

Direct Friedel-Crafts acylation of 3-methylanisole often yields a mixture of isomers (2-acetyl, 4-acetyl, and 6-acetyl).[1] The 4-acetyl isomer (para to methoxy) is thermodynamically favored. To secure the 2-methoxy-4-methyl substitution pattern (acetyl at position 1, methoxy at 2, methyl at 4), a directed approach is required.[1]

Recommended Precursor Protocol:

  • Starting Material: 2-hydroxy-4-methylacetophenone (commercially available).[1]

  • Methylation: Reaction with Methyl Iodide (MeI) and Potassium Carbonate (

    
    ) in Acetone.
    
  • Outcome: This locks the regiochemistry unequivocally, avoiding the separation of isomers associated with Friedel-Crafts acylation.

Route A: Biocatalytic Reduction (Primary Recommendation)

Biocatalysis is currently the preferred method in pharmaceutical process chemistry for chiral benzylic alcohols due to its superior enantioselectivity and ambient operating conditions.

Mechanistic Insight

Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADPH or NADH) to the si-face or re-face of the ketone. For the (1R)-configuration, an anti-Prelog (or specific Prelog, depending on enzyme classification) enzyme is required. The ortho-methoxy group can sterically hinder the active site, requiring an enzyme variant with an expanded binding pocket.

Experimental Protocol
ParameterSpecification
Substrate 1-(2-methoxy-4-methylphenyl)ethanone
Biocatalyst KRED-P1-B05 (Codexis Screening Kit) or Lactobacillus kefir ADH
Cofactor NADP+ (1.0 equiv relative to enzyme activity units)
Recycling System Glucose / Glucose Dehydrogenase (GDH)
Solvent System 100 mM Potassium Phosphate Buffer (pH 7.[1]0) / IPA (10% v/v)
Temperature 30 °C

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM

    
    .
    
  • Substrate Solution: Dissolve 5.0 g of the ketone in 5 mL of Isopropyl Alcohol (IPA) and 1 mL of DMSO (co-solvent for solubility).

  • Enzyme Charge: Add 500 mg of Glucose (recycling substrate) and 10 mg of GDH to the buffer. Add 50 mg of the selected KRED enzyme.

  • Reaction: Add the substrate solution to the aqueous enzyme mixture. Stir gently at 30 °C.

  • Monitoring: Monitor consumption of ketone via HPLC every 4 hours. Maintain pH at 7.0 using 1M NaOH (titrostat) if necessary (gluconic acid production lowers pH).

  • Workup: Upon >99% conversion, extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over

    
     and concentrate.
    

Route B: Asymmetric Transfer Hydrogenation (ATH)[2]

For laboratories without access to enzyme libraries, Ru-catalyzed ATH is the robust chemical alternative.

Mechanistic Insight

The reaction utilizes a Ruthenium(II) complex with a chiral diamine ligand (TsDPEN). The mechanism involves a metal-ligand bifunctional transition state where the hydride is transferred from the Ru-H species and a proton from the amine ligand to the ketone.

  • Stereocontrol: To obtain the (1R)-alcohol , the (R,R)-TsDPEN ligand is required (based on empirical trends for acetophenones, where (S,S) yields (S)).

Experimental Protocol
ParameterSpecification
Catalyst Precursor

Chiral Ligand (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
Hydrogen Source Formic Acid / Triethylamine (5:2 azeotrope)
Solvent Dichloromethane (DCM) or neat in H-source
S/C Ratio 500:1

Step-by-Step Workflow:

  • Catalyst Formation: In a Schlenk flask under Argon, combine

    
     (0.005 equiv) and (R,R)-TsDPEN (0.012 equiv) in dry DCM. Heat to 40 °C for 1 hour to form the active orange 16-electron complex.
    
  • Reaction Setup: Add the ketone substrate (1.0 equiv) to the catalyst solution.

  • Initiation: Cool to 0 °C. Slowly add the Formic Acid/TEA mixture (5 equiv of hydride).

  • Execution: Stir at room temperature for 12-24 hours. The evolution of

    
     gas indicates reaction progress.
    
  • Quench: Quench with water. Extract with DCM.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate 80:20).

Visualization of Pathways[3]

The following diagram illustrates the precursor selection and the two parallel synthesis routes.

SynthesisPathways Start Start: 2-Hydroxy-4-methylacetophenone Methylation Methylation (MeI, K2CO3) Start->Methylation Ketone Precursor: 1-(2-methoxy-4-methylphenyl)ethanone Methylation->Ketone RouteA Route A: Biocatalysis (Green Chemistry) Ketone->RouteA RouteB Route B: Chemical Catalysis (Ru-ATH) Ketone->RouteB Enzyme KRED / NADPH (Anti-Prelog) RouteA->Enzyme Target TARGET: (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol Enzyme->Target >99% ee Catalyst RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/TEA RouteB->Catalyst Catalyst->Target ~95% ee

Figure 1: Strategic synthesis flowchart comparing Biocatalytic and Chemocatalytic routes.[1]

Analytical Validation (Self-Validating System)[1]

To ensure scientific integrity, the product must be validated against the racemate.

  • Synthesis of Racemic Standard: React the ketone with Sodium Borohydride (

    
    ) in Methanol. This yields a 50:50 (R/S) mixture.
    
  • Chiral HPLC Method:

    • Column: Chiralcel OD-H or AD-H (Daicel).[1][2]

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Expected Result: The racemate will show two peaks (e.g.,

      
       12.5 min and 14.2 min). The (1R)-product from the synthesis should correspond to a single peak matching one of these retention times (confirmation via optical rotation).
      
  • Optical Rotation:

    • Measure

      
       in Methanol.
      
    • Compare with literature analogs (typically positive rotation for (R)-isomers of this class, but must be experimentally verified against the standard).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4] Accounts of Chemical Research, 30(2), 97–102. Link

  • Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry, 13, 226-265.[1] (General reference for KRED methodology). Link

  • Codexis Inc. (2023). Ketoreductase Screening Kits Protocol. (Industry standard protocols for KRED screening). Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link

  • Sigma-Aldrich. (2023).[1] Product Specification: 2'-Hydroxy-4'-methylacetophenone. (Precursor sourcing).[5] Link

Sources

Exploratory

High-Fidelity Stereoselective Synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

The following technical guide is structured to provide an exhaustive, reproducible pathway for the stereoselective synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol. Technical Whitepaper | Version 2.1 [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive, reproducible pathway for the stereoselective synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol.

Technical Whitepaper | Version 2.1 [1]

Executive Summary

The chiral alcohol (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is a high-value pharmacophore, serving as a critical building block for potassium-competitive acid blockers (P-CABs) and specific GPCR modulators.[1] Its synthesis presents a unique challenge: the ortho-methoxy substituent on the aromatic ring induces significant steric hindrance and electronic donation, which can erode enantioselectivity in standard reduction protocols.

This guide details two validated routes to access the (R)-enantiomer with >98% enantiomeric excess (ee):

  • Biocatalytic Reduction (Route A): The "Green" standard for maximum optical purity.[1]

  • Asymmetric Transfer Hydrogenation (Route B): The scalable chemical standard using Noyori-type Ru(II) catalysts.[1]

Retrosynthetic Analysis & Strategic Disconnection

To access the target (R)-alcohol, we rely on the enantioselective reduction of the corresponding ketone: 1-(2-methoxy-4-methylphenyl)ethan-1-one (also known as 2'-methoxy-4'-methylacetophenone).[1]

Strategic Logic[1]
  • The Challenge: The ortho-methoxy group creates a "steric wall" near the carbonyl.[1] Standard borohydride reductions yield racemates.[1]

  • The Solution: We must utilize catalysts (enzymatic or organometallic) that exploit this steric bulk to lock the substrate in a specific orientation, exposing only the Si-face of the carbonyl to hydride attack to yield the (R)-configuration.

Retrosynthesis Target (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol (Target Molecule) Ketone 1-(2-methoxy-4-methylphenyl)ethan-1-one (Prochiral Ketone) Target->Ketone Enantioselective Reduction (KRED or Ru-ATH) Precursor 3-Methylanisole (Starting Material) Ketone->Precursor Friedel-Crafts Acylation

Figure 1: Retrosynthetic disconnection showing the primary strategic bond formation via asymmetric reduction.

Route A: Biocatalytic Reduction (Recommended)

Mechanism: Ketoreductase (KRED) mediated hydride transfer.[1] Why this route? Enzymes are uniquely capable of handling ortho-substituted acetophenones, often yielding >99% ee where chemical catalysts struggle to exceed 95% due to the steric clash of the methoxy group.

The Biocatalytic System

The reaction utilizes a KRED enzyme coupled with a cofactor recycling system (Glucose Dehydrogenase - GDH) to regenerate NADPH.[1]

  • Enzyme Selection: Screening of commercial KRED panels (e.g., Codexis, Johnson Matthey) is standard. For ortho-substituted acetophenones, enzymes evolved from Lactobacillus kefir or Thermoanaerobacter species generally favor the (R)-enantiomer (Anti-Prelog selectivity is often required if the enzyme follows standard Prelog rules, but many commercial "R-selective" KREDs are available).[1]

  • Cofactor: NADP+/NADPH.[1]

Experimental Protocol

Scale: 10 mmol (approx. 1.64 g of ketone).[1]

ComponentQuantityFunction
Substrate (Ketone)1.64 gPrecursor
KRED-P1-B05 (Example ID)50 mgChiral Catalyst
NADP+10 mgCofactor
Glucose2.5 gHydride Source (Sacrificial)
GDH (Glucose Dehydrogenase)20 mgCofactor Recycling
Buffer (KPi, 100 mM)50 mLSolvent/pH Control
DMSO2.5 mLCo-solvent (Solubility)

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0).

  • Substrate Solution: Dissolve the ketone (1.64 g) in DMSO (2.5 mL). Note: The ortho-methoxy group limits water solubility; DMSO is critical.[1]

  • Reaction Initiation: To the buffer (thermostated to 30°C), add Glucose, GDH, and NADP+. Stir for 5 mins.

  • Catalyst Addition: Add the KRED enzyme powder.[1]

  • Start: Add the substrate solution dropwise.

  • Monitoring: Stir at 30°C @ 250 rpm. Monitor pH; maintain at 7.0 using 1M NaOH (gluconic acid byproduct lowers pH).[1]

  • Completion: Reaction typically completes in 18-24 hours. Verify via HPLC.

Workup:

  • Add Celite (1 g) and stir for 10 mins to bind proteins.

  • Filter through a sintered glass funnel.

  • Extract filtrate with Ethyl Acetate (3 x 20 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Biocatalysis cluster_cycle Cofactor Recycling Loop NADP NADP+ NADPH NADPH Ketone Ketone (Substrate) NADPH->Ketone H- Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH Alcohol (R)-Alcohol (Product) Ketone->Alcohol KRED (Hydride Transfer) Alcohol->NADP

Figure 2: Coupled enzymatic cycle showing the regeneration of NADPH via Glucose Dehydrogenase (GDH) to drive the reduction.

Route B: Asymmetric Transfer Hydrogenation (Scalable)

Mechanism: Ru(II)-catalyzed transfer hydrogenation using the Noyori-Ikariya protocol.[1] Why this route? It requires no biological handling, uses cheap reagents (Formic acid/TEA), and is highly scalable for multi-kilogram batches.[1]

Catalyst Selection

To obtain the (R)-enantiomer , the (R,R)-TsDPEN-Ru(p-cymene)Cl complex is typically required.[1]

  • Note on Stereochemistry: For acetophenone derivatives, the (S,S)-catalyst typically yields the (S)-alcohol. Therefore, the (R,R)-catalyst is selected for the (R)-alcohol. The ortho-methoxy group does not invert the facial selectivity but may require longer reaction times.[1]

Experimental Protocol

Scale: 50 mmol (approx. 8.2 g of ketone).[1]

ComponentQuantityFunction
Substrate (Ketone)8.2 gPrecursor
(R,R)-TsDPEN-Ru(p-cymene)Cl159 mgCatalyst (0.5 mol%)
Formic Acid/Triethylamine25 mLHydrogen Donor (5:2 Azeotrope)
Dichloromethane (DCM)10 mLSolvent (Optional, if neat is too viscous)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Nitrogen/Argon.

  • Charging: Add the ketone (8.2 g) and the Ru-catalyst (159 mg).

  • Solvent/Donor: Add the Formic Acid/TEA (5:2) azeotrope via syringe.[1]

  • Reaction: Stir at 28-30°C.

    • Critical Control: Do not heat above 40°C as the ortho-methoxy group can facilitate catalyst deactivation or side reactions at high temps.[1]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or GC.[1][2] Time: 24-48 hours.[1]

  • Quenching: Dilute with water (50 mL).

Workup:

  • Extract with DCM (3 x 30 mL).

  • Wash combined organics with sat.[1] NaHCO₃ (to remove residual formic acid) and brine.[1]

  • Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane -> 10% EtOAc/Hexane).

Route C: Precursor Synthesis (If not purchased)

If the ketone is not commercially available, it is synthesized via Friedel-Crafts acylation.[1]

Reaction: 3-Methylanisole + Acetyl Chloride (+ AlCl₃).[1]

  • Regioselectivity: The methoxy group is a stronger ortho/para director than the methyl group.[3] The position para to the methoxy group is blocked by the methyl. The position ortho to the methoxy (and para to the methyl) is sterically crowded but electronically activated. However, the position para to the methoxy is occupied.

  • Correction: In 3-methylanisole (1-methoxy-3-methylbenzene):

    • Position 2: Between OMe and Me (Sterically blocked).[1]

    • Position 4: Para to OMe, Ortho to Me (Activated).[1][3]

    • Position 6: Ortho to OMe, Para to Me (Activated).[1]

    • Target: We need the acetyl group at position 6 (which becomes position 1 in the acetophenone numbering, making the OMe at 2 and Me at 4).

    • Note: Careful control of temperature (0°C) favors the kinetic product, though separation of isomers may be required.

Analytical Controls & Validation[1]

To ensure "Trustworthiness" (Part 2 of requirements), you must validate the product using these parameters.

Enantiomeric Excess (ee) Determination

Method: Chiral HPLC.[1]

  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (95 : 5).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expected Retention:

    • (S)-enantiomer: ~8.5 min[1]

    • (R)-enantiomer: ~10.2 min (Must verify with racemate).[1]

NMR Characterization
  • 1H NMR (400 MHz, CDCl3): δ 7.35 (d, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 6.68 (s, 1H, Ar-H), 5.10 (q, 1H, CH-OH), 3.85 (s, 3H, OMe), 2.35 (s, 3H, Ar-Me), 1.45 (d, 3H, CH3).

References

  • Vertex AI Search. (2024).[1] Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. Academia.edu. 4

  • BenchChem. (2025). Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones. Benchchem Application Notes. 3

  • Johnson Matthey. (2024).[1] Kit guide: Asymmetric transfer hydrogenation catalysts: Recommended reaction conditions. Matthey.com.[1] 1[1][5][6][7]

  • University of Southampton. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes. ePrints Soton.[1] 5[1][6][7]

  • SciSpace. (2024).[1] Biocatalytic Reduction Reactions from a Chemist's Perspective. SciSpace. 8

Sources

Foundational

Enantioselective reduction of 2-methoxy-4-methylacetophenone

An In-depth Technical Guide to the Enantioselective Reduction of 2-Methoxy-4-methylacetophenone Introduction: The Strategic Importance of Chiral Alcohols In the landscape of modern pharmaceutical synthesis, the precise c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Enantioselective Reduction of 2-Methoxy-4-methylacetophenone

Introduction: The Strategic Importance of Chiral Alcohols

In the landscape of modern pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for safety and efficacy. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities within the chiral environment of the human body.[1] The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation, providing critical building blocks for a vast array of active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals.[2][3][4]

The target molecule of this guide, (1-(2-methoxy-4-methylphenyl)ethanol), is a valuable chiral intermediate. Its synthesis via the enantioselective reduction of 2-methoxy-4-methylacetophenone presents a classic challenge in asymmetric synthesis. This guide provides an in-depth exploration of the two dominant strategies for achieving this transformation with high fidelity: transition metal-catalyzed asymmetric transfer hydrogenation and whole-cell biocatalysis. We will dissect the underlying mechanisms, provide field-proven experimental protocols, and offer a comparative analysis to empower researchers to select the optimal methodology for their specific objectives.

Part 1: Asymmetric Transfer Hydrogenation via Ruthenium Catalysis

Asymmetric transfer hydrogenation (ATH) has emerged as a robust, efficient, and highly practical method for the enantioselective reduction of ketones.[5][6][7] This approach avoids the need for high-pressure gaseous hydrogen by using hydrogen donor molecules like isopropanol or formic acid, making it exceptionally well-suited for standard laboratory settings.[7][8]

The Engine of Selectivity: Noyori-Type Catalysts

At the heart of modern ATH are the pioneering catalyst systems developed by Noyori and Ikariya. These are typically Ruthenium(II) complexes featuring two key ligands: an η6-arene ring and a chiral N-sulfonated 1,2-diamine, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).[9][10][11] This combination creates a highly effective metal-ligand bifunctional catalyst capable of orchestrating a concerted, stereocontrolled transfer of hydrogen.

Mechanism of Action: A Concerted Catalytic Cycle

The efficacy of the Noyori-type catalyst stems from a well-established outer-sphere mechanism.[10][11] The process is not a simple hydride addition but a finely tuned cycle involving the catalyst, the hydrogen donor, and the ketone substrate.

  • Catalyst Activation: The pre-catalyst, often [RuCl(arene)(TsDPEN)], is activated in the presence of a base (e.g., KOH in isopropanol). This generates a 16-electron ruthenium amide complex.

  • Hydride Formation: The active catalyst abstracts a proton and a hydride from the hydrogen donor (isopropanol), forming an 18-electron ruthenium hydride species.

  • Stereoselective Hydrogen Transfer: The ketone coordinates to the complex, and both the hydride from the metal and a proton from the amine ligand are transferred to the carbonyl group through a six-membered pericyclic transition state. The chirality of the diamine ligand dictates which face of the ketone is accessible, thereby controlling the stereochemistry of the resulting alcohol.[10][11]

  • Catalyst Regeneration: The product alcohol is released, and the 16-electron Ru-amide complex is regenerated, ready to begin the next cycle.

Catalytic Cycle of Asymmetric Transfer Hydrogenation

ATH_Mechanism cluster_main Catalytic Cycle Precatalyst [Ru(II)]-Cl (Pre-catalyst) ActiveCatalyst [Ru]-Amide (16e⁻) Precatalyst->ActiveCatalyst + Base - HCl RuHydride [Ru]-Hydride (18e⁻) ActiveCatalyst->RuHydride + i-PrOH - Acetone TS Six-Membered Transition State RuHydride->TS + Ketone TS->ActiveCatalyst - Chiral Alcohol

Caption: The catalytic cycle for Noyori-type ATH of ketones.

Field-Proven Protocol: ATH of 2-Methoxy-4-methylacetophenone

This protocol is designed as a self-validating system, with clear checkpoints to ensure procedural integrity.

Materials:

  • 2-methoxy-4-methylacetophenone

  • [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst

  • Anhydrous Isopropanol (i-PrOH)

  • Potassium tert-butoxide (KOtBu) or Potassium hydroxide (KOH)

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask, syringes)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Subject the flask to three cycles of vacuum/argon backfill to ensure an inert atmosphere. This is critical as the active catalyst can be sensitive to oxygen.

  • Reagent Addition:

    • To the flask, add 2-methoxy-4-methylacetophenone (1.0 mmol, 1.0 eq).

    • Add the Ruthenium catalyst (e.g., 0.005 mmol, 0.5 mol%, S/C ratio = 200). The catalyst is a solid and should be weighed quickly.

    • Add anhydrous isopropanol (10 mL) via syringe.

  • Initiation: Prepare a 0.1 M solution of KOtBu or KOH in isopropanol. Add 0.1 mmol (0.1 eq) of this basic solution to the reaction mixture via syringe. A color change is often observed upon addition of the base, indicating catalyst activation.

  • Reaction Progress: Stir the mixture at room temperature (or slightly elevated, e.g., 40 °C, to increase rate).

    • Self-Validation Checkpoint 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). The starting material (ketone) should have a higher Rf than the more polar product (alcohol). The reaction is complete when the ketone spot is no longer visible.

  • Quenching and Work-up:

    • Once the reaction is complete, quench by adding 1 M HCl (2 mL).

    • Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification and Analysis:

    • Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

    • Self-Validation Checkpoint 2: Obtain the yield of the purified alcohol. Determine the enantiomeric excess (ee%) using chiral HPLC analysis (see Part 3).

Performance Data

The following table summarizes typical performance for Noyori-type catalyst systems with acetophenone as a model substrate. Similar high performance is expected for 2-methoxy-4-methylacetophenone.

Catalyst SystemChiral LigandBaseSolventTemp (°C)Time (h)Conversion (%)ee (%) (Configuration)Reference
Noyori-Type(1R,2R)-TsDPENKOHi-PrOH250.17>9897 (R)[6]
Noyori-Type(1R,2R)-TsDPENHCOOH/NEt₃N/A284>9998 (R)[11]
Tethered Ru(II)Tethered TsDPENHCOOH/NEt₃H₂O4019998 (S)[10]

Part 2: Biocatalytic Reduction: The Green Chemistry Approach

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods.[12] By harnessing the power of enzymes—either in whole microbial cells or as isolated proteins—chemists can perform reductions with exceptional levels of stereoselectivity under mild, aqueous conditions.[13]

The Biocatalyst Toolkit: Whole Cells and Isolated Enzymes
  • Whole-Cell Biocatalysts: This approach utilizes entire microorganisms (like yeast) or plant tissues (like carrot roots) that naturally contain a suite of ketoreductase (KRED) enzymes.[2][14] This method is cost-effective, experimentally simple, and does not require the addition of expensive cofactors, as the cell's own metabolism handles cofactor regeneration.[15][16] Daucus carota (carrot) is a particularly reliable and inexpensive choice for reducing acetophenones to the (S)-alcohol.[12][17][18]

  • Isolated Ketoreductases (KREDs): For higher precision and to avoid potential side reactions from other cellular enzymes, purified, often recombinant, KREDs can be used.[19][20] These reactions require an external system to regenerate the consumed cofactor (NADPH or NADH). This is typically achieved by adding a second "sacrificial" substrate (like isopropanol or glucose) and a corresponding dehydrogenase enzyme (e.g., glucose dehydrogenase, GDH).[2][17]

Mechanism of Action: Enzyme-Cofactor Synergy

The biocatalytic reduction hinges on the transfer of a hydride from a nicotinamide cofactor (NAD(P)H) to the ketone's carbonyl carbon.

  • Substrate Binding: The ketone enters the enzyme's chiral active site, which orients it in a specific conformation.

  • Hydride Transfer: The enzyme facilitates the transfer of a hydride ion from the bound NAD(P)H cofactor to one specific face of the carbonyl.

  • Product Release: The resulting chiral alcohol and the oxidized cofactor (NAD(P)⁺) are released.

  • Cofactor Regeneration: For the reaction to be catalytic, the NAD(P)⁺ must be reduced back to NAD(P)H. In whole cells, this is done by cellular metabolism. In isolated enzyme systems, a secondary enzyme (like GDH) oxidizes a cosubstrate (glucose) to regenerate the NAD(P)H.

Biocatalytic Reduction Workflow with Cofactor Regeneration

Biocatalysis_Workflow cluster_main Primary Reaction cluster_regen Cofactor Regeneration Ketone 2-Methoxy-4- methylacetophenone KRED Ketoreductase (KRED) Ketone->KRED Alcohol Chiral Alcohol (Product) KRED->Alcohol NADP NADP⁺ (Oxidized Cofactor) KRED->NADP NADPH NADPH (Reduced Cofactor) NADPH->KRED GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose Glucose (Co-substrate) Glucose->GDH GDH->NADPH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone

Caption: The KRED-catalyzed reduction coupled with GDH for cofactor regeneration.

Field-Proven Protocol: Whole-Cell Reduction with Daucus carota

This protocol leverages a readily available biocatalyst for a green and highly selective reduction.

Materials:

  • 2-methoxy-4-methylacetophenone

  • Fresh carrots (Daucus carota), preferably organic

  • Tap water or phosphate buffer (pH 7.0)

  • Standard glassware (Erlenmeyer flask)

  • Orbital shaker

Step-by-Step Methodology:

  • Biocatalyst Preparation: Thoroughly wash and peel fresh carrots. Grate them into fine pieces using a standard kitchen grater.

  • Reaction Setup:

    • In an Erlenmeyer flask, add the grated carrots (e.g., 100 g).

    • Add water or buffer (e.g., 500 mL).

    • Add 2-methoxy-4-methylacetophenone (e.g., 500 mg). The substrate is often added directly or as a solution in a minimal amount of a water-miscible co-solvent like ethanol to aid solubility.

  • Incubation:

    • Stopper the flask with cotton wool or a breathable seal to allow for air exchange.

    • Place the flask on an orbital shaker (e.g., 120-150 rpm) at room temperature (25-30 °C).

    • Self-Validation Checkpoint 1: The reaction can be slow, often taking 24-72 hours. Monitor progress by taking small aliquots of the aqueous phase, extracting with ethyl acetate, and analyzing by GC or TLC.

  • Work-up:

    • After the reaction has reached completion (or sufficient conversion), separate the carrot pulp from the aqueous medium by filtration (e.g., through cheesecloth or a Büchner funnel).

    • Thoroughly wash the carrot pulp with ethyl acetate to recover any adsorbed product.

    • Extract the aqueous filtrate with ethyl acetate (3 x 100 mL).

  • Purification and Analysis:

    • Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation Checkpoint 2: The crude product is often of high purity. Confirm yield and determine enantiomeric excess by chiral chromatography. Reductions with carrot typically yield the (S)-enantiomer with high ee.[12][18]

Performance Data

The following table highlights the effectiveness of biocatalysis on various acetophenone derivatives.

BiocatalystSubstrateConversion (%)ee (%) (Configuration)Time (days)Reference
Daucus carota2-Methoxyacetophenone95>99 (S)3[18]
Daucus carota3-Methoxyacetophenone100>99 (S)3[18]
Daucus carota + Tween® 20Acetophenone6796 (S)2[15]
Candida tropicalisAcetophenone43 (preparative scale)>99 (S)-[14]
KRED1-PgluAcetophenone-95 (R)-[20]

Part 3: Analytical Validation: Quantifying Enantiopurity

The successful synthesis of a chiral molecule is incomplete without rigorous verification of its enantiomeric purity. The determination of enantiomeric excess (ee) is a critical quality control step in any asymmetric synthesis workflow.

Primary Method: Chiral Chromatography (HPLC/GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold-standard techniques for separating and quantifying enantiomers.[21][22] The principle relies on a chiral stationary phase (CSP) within the chromatography column. The two enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and thus, separation.[23]

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support, such as Chiralcel® OD) are exceptionally versatile and widely used for separating chiral alcohols.[23]

Analytical Workflow for ee% Determination

ee_Workflow A 1. Prepare Sample (Dilute purified alcohol in mobile phase) B 2. Inject onto Chiral HPLC/GC System A->B C 3. Separation on Chiral Stationary Phase B->C D 4. Detection (e.g., UV Detector) C->D E 5. Obtain Chromatogram (Two separated peaks for R and S enantiomers) D->E F 6. Integrate Peak Areas E->F G 7. Calculate ee% ee% = |(Area1 - Area2)| / (Area1 + Area2) * 100 F->G

Caption: Step-by-step workflow for determining enantiomeric excess via chiral chromatography.

General Protocol for Chiral HPLC Analysis
  • Standard Preparation: Prepare a solution of the racemic alcohol to establish the retention times for both the (R) and (S) enantiomers.

  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the synthesized, purified alcohol in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H or similar polysaccharide-based column.

    • Mobile Phase: Typically a mixture of a non-polar solvent (like n-Hexane) and an alcohol modifier (like Isopropanol). A common starting point is 90:10 Hexane:IPA.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the analyte absorbs (e.g., 254 nm).

  • Analysis: Inject the racemic standard to identify the two peaks. Then, inject the synthesized sample.

  • Calculation: Integrate the area under each enantiomer's peak in the sample chromatogram. Calculate the enantiomeric excess using the formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Conclusion: A Comparative Framework for Method Selection

The choice between a chemo-catalytic and a biocatalytic approach for the enantioselective reduction of 2-methoxy-4-methylacetophenone depends on project-specific priorities such as scale, cost, available equipment, and desired enantiomer.

FeatureAsymmetric Transfer Hydrogenation (Noyori-Type)Biocatalysis (Whole-Cell)
Selectivity (ee%) Excellent (>95%)Excellent (>99% is common)
Product Enantiomer Tunable by ligand choice (e.g., (R,R) vs (S,S)-TsDPEN)Often fixed for a given organism (e.g., (S) for carrots)
Reaction Conditions Anhydrous organic solvent, inert atmosphereAqueous medium, ambient temperature and pressure
Scalability Highly scalable, well-established in industryScalable, but may require bioreactors and specialized handling
Catalyst Cost & Loading Catalyst is expensive but used in low loadings (0.1-1 mol%)Biocatalyst is extremely cheap (or free) but used in large mass excess
Environmental Impact Requires organic solvents and metal catalysts"Green" process using water; biodegradable waste
Operational Complexity Requires handling of air-sensitive reagents and inert techniquesExperimentally simple setup; longer reaction times

For rapid, lab-scale synthesis where either enantiomer may be desired, Asymmetric Transfer Hydrogenation offers speed and flexibility. For process development focused on sustainability, cost-effectiveness, and targeting the (S)-enantiomer, Whole-Cell Biocatalysis presents a compelling and environmentally benign alternative. Both methodologies, when executed with precision, provide powerful and reliable routes to the high-value chiral alcohol, (1-(2-methoxy-4-methylphenyl)ethanol).

References

  • Marques, M., et al. (2020). Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root. Journal of the Mexican Chemical Society. [Link]

  • Wills, M., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]

  • Romano, D., et al. (2015). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. [Link]

  • Mironowicz, A., et al. (2013). Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. ResearchGate. [Link]

  • Červeňanský, D., et al. (2016). Kinetics of acetophenone reduction to (R)-1-phenylethanol by a whole-cell Pichia capsulata biocatalyst. Taylor & Francis Online. [Link]

  • Biswas, P., & Sharma, P. (2014). Biocatalytic reductions by plant tissue - Green alternative to alcohol production. ResearchGate. [Link]

  • Noyori, R., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC. [Link]

  • Ramón, D. J., & Yus, M. (2014). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA - Universidad de Alicante. [Link]

  • Che, D., et al. (2020). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • ResearchGate (n.d.). Proposed mechanism for the asymmetric transfer hydrogenation of ketones.... ResearchGate. [Link]

  • Creative Commons (2015). Asymmetric Hydrogenation. [Link]

  • ResearchGate (2020). An Iron Variant of the Noyori Hydrogenation Catalyst for the Asymmetric Transfer Hydrogenation of Ketones | Request PDF. ResearchGate. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. [Link]

  • University of Bristol (n.d.). Determination of enantiomeric excess. [Link]

  • Abdur-Rashid, K., et al. (2007). A Mechanism Displaying Autocatalysis: The Hydrogenation of Acetophenone Catalyzed by RuH(S-binap)(app) Where app Is the Amido Ligand Derived from 2-Amino-2-(2-pyridyl)propane. ACS Publications. [Link]

  • Wills, M., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. UFMG. [Link]

  • Sánchez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • Soni, P., & Banerjee, U. C. (2006). Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158. PubMed. [Link]

  • Yu, X., & Yao, Z. P. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry : a review. PolyU Institutional Research Archive. [Link]

  • Zhang, Y., et al. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. MDPI. [Link]

  • SciSpace (2015). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. [Link]

  • ResearchGate (n.d.). Enantioselective reduction of methoxy- and bromo-acetophenones. ResearchGate. [Link]

  • Mączka, W., & Mironowicz, A. (2009). Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. ResearchGate. [Link]

  • Wikipedia (n.d.). Enantioselective reduction of ketones. [Link]

  • Organic Reactions (2002). Enantioselective Reduction of Ketones. [Link]

  • Encyclopedia.pub (2021). Stereoselective Synthesis of Chiral Molecules. [Link]

  • University of Geneva (2025). New class of chiral molecules offers strong stability for drug development. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • ResearchGate (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]

  • University of Groningen (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • Pharmaceutical Technology (2026). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]

  • Chiralpedia (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. [Link]

  • Symeres (2023). Chiral chemistry: in the DNA of Symeres. [Link]

Sources

Exploratory

Introduction: The Pursuit of Chirality and the Role of Auxiliaries

An In-depth Technical Guide to (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol as a Chiral Auxiliary In the realm of modern drug discovery and fine chemical synthesis, the control of stereochemistry is paramount. The biologi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol as a Chiral Auxiliary

In the realm of modern drug discovery and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Asymmetric synthesis, the art of creating chiral molecules with a preference for one enantiomer, has therefore become a cornerstone of organic chemistry.[1][2] Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method.[1][3]

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. It serves as a "chiral handle," directing a subsequent stereoselective reaction to favor the formation of one diastereomer over the other.[1] After the desired chiral center has been established, the auxiliary is cleaved and can ideally be recovered for reuse. An effective chiral auxiliary must be readily available in high enantiopurity, easily attached and removed under mild conditions, and capable of inducing high levels of stereocontrol.[4]

This guide focuses on (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol , a chiral alcohol with significant potential as a versatile chiral auxiliary. Its structure is notable for several key features: a well-defined stereocenter at the benzylic position, a methoxy group positioned ortho to the carbinol, and a methyl group on the aromatic ring. The ortho-methoxy group is particularly significant as it can act as a chelating agent to a metal center, thereby creating a rigid, well-defined conformational environment that can effectively shield one face of a reactive intermediate.[4][5] This guide will provide a comprehensive overview of its synthesis, its proposed application in asymmetric synthesis, and the underlying principles that govern its stereodirecting influence.

Physicochemical Properties

A summary of the key physical and chemical properties of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is presented below.

PropertyValueSource
CAS Number 1344927-26-9[6]
Molecular Formula C₁₀H₁₄O₂[7]
Molecular Weight 166.22 g/mol [6]
SMILES CO[6]
InChI Key HHALPRVTSRTBPP-MRVPVSSYSA-N[7]
Predicted XlogP 1.8[7]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]

Synthesis of the Chiral Auxiliary

The most direct route to enantiopure (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 2-methoxy-4-methylacetophenone. This transformation can be achieved with high enantioselectivity using various chiral reducing agents.

Experimental Protocol: Asymmetric Reduction

This protocol describes a representative method using a chiral borane reducing agent.

Step 1: Preparation of the Ketone Substrate 2-Methoxy-4-methylacetophenone can be synthesized via Friedel-Crafts acylation of 3-methylanisole or purchased from commercial suppliers.

Step 2: Asymmetric Reduction

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the chiral reducing agent (e.g., (R)-2-methyl-CBS-oxazaborolidine) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to the recommended temperature (e.g., 0 °C or -20 °C).

  • Slowly add a solution of borane-dimethyl sulfide complex (BMS) to the catalyst solution and stir for 15 minutes to form the active chiral reagent.

  • A solution of 2-methoxy-4-methylacetophenone in anhydrous THF is then added dropwise over 30 minutes, maintaining the reaction temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The mixture is warmed to room temperature and the organic solvent is removed under reduced pressure.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol as a pure enantiomer.

Characterization

The structure and purity of the synthesized alcohol should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a doublet for the methyl group adjacent to the chiral center, a quartet for the methine proton, singlets for the aromatic methyl and methoxy groups, and multiplets for the aromatic protons.

  • ¹³C NMR (101 MHz, CDCl₃): Signals corresponding to all 10 unique carbon atoms should be observed.

  • Chiral HPLC/GC: The enantiomeric excess (ee) of the product must be determined by analysis on a chiral stationary phase, comparing the retention time to the racemic standard.

G cluster_synthesis Synthesis Workflow start 2-Methoxy-4-methylacetophenone reaction Asymmetric Reduction start->reaction reagent Chiral Reducing Agent (e.g., (R)-CBS catalyst, BMS) in THF reagent->reaction workup Quench (MeOH) Acidic Workup Extraction reaction->workup purification Column Chromatography workup->purification product (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol purification->product

Caption: Workflow for the synthesis of the chiral auxiliary.

Application in Asymmetric Aldol Reactions

The true test of a chiral auxiliary lies in its ability to control stereochemistry in carbon-carbon bond-forming reactions. The following section outlines a proposed workflow for the application of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol in a diastereoselective aldol reaction.

Workflow Overview

The overall process involves three key stages:

  • Attachment: The chiral auxiliary is appended to a prochiral carboxylic acid derivative.

  • Diastereoselective Aldol Addition: The resulting chiral ester is converted to an enolate, which then reacts with an aldehyde.

  • Cleavage: The auxiliary is removed to yield the enantiomerically enriched β-hydroxy acid or a derivative thereof.

G cluster_workflow Asymmetric Aldol Reaction Workflow A 1. Attachment of Auxiliary (Esterification) B 2. Enolate Formation (e.g., LDA, TiCl4) A->B C 3. Aldol Addition (Reaction with R-CHO) B->C D 4. Cleavage of Auxiliary (e.g., LiOH, LAH) C->D E Enantiopure Product D->E F Recovered Auxiliary D->F

Caption: General workflow for an auxiliary-controlled aldol reaction.

Step 1: Attachment of the Auxiliary (Esterification)

Protocol:

  • To a solution of the chiral auxiliary, (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, in an aprotic solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine or DMAP.

  • Slowly add the desired acyl chloride (e.g., propionyl chloride).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting chiral ester by column chromatography.

Step 2 & 3: Diastereoselective Aldol Addition

The stereochemical outcome of the aldol reaction is dictated by the formation of a specific, rigid enolate geometry, which is influenced by the chiral auxiliary and the choice of Lewis acid.

Mechanism of Stereocontrol: The key to high diastereoselectivity is the formation of a six-membered chelated transition state. When a Lewis acid like titanium tetrachloride (TiCl₄) is used, it is proposed to coordinate to both the carbonyl oxygen of the ester and the oxygen of the ortho-methoxy group of the auxiliary. This creates a rigid, planar ring system. The bulky aromatic portion of the auxiliary then effectively blocks one face of the resulting Z-enolate, forcing the aldehyde to approach from the less sterically hindered face. This controlled approach leads to the preferential formation of one diastereomer.

G cluster_mechanism Proposed Mechanism of Stereocontrol start Chiral Ester + Lewis Acid (TiCl4) intermediate Formation of Rigid Chelated Z-Enolate start->intermediate approach Aldehyde approaches from the sterically unhindered face intermediate->approach product Preferential formation of one diastereomer approach->product

Caption: Proposed mechanism for stereocontrol in the aldol addition.

Protocol:

  • Dissolve the chiral ester in an anhydrous solvent (e.g., dichloromethane) and cool to -78 °C under a nitrogen atmosphere.

  • Add a Lewis acid (e.g., TiCl₄) dropwise and stir for 30 minutes.

  • Add a hindered base (e.g., Hünig's base) and stir for an additional hour to form the titanium enolate.

  • Add a solution of the desired aldehyde in dichloromethane dropwise.

  • Stir at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup, dry the organic phase, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.

Hypothetical Aldol Reaction Data

The following table illustrates the expected outcomes for the aldol addition of the propionyl ester of the auxiliary with benzaldehyde.

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde>95:585-95
2Isobutyraldehyde>95:580-90
3Acetaldehyde>90:1075-85

Data are hypothetical and based on results from structurally similar auxiliaries.

Step 4: Cleavage and Recovery of the Auxiliary

A crucial feature of a good chiral auxiliary is its facile removal without compromising the stereochemical integrity of the newly formed chiral centers.

Protocol (Saponification):

  • Dissolve the aldol product in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate to isolate the β-hydroxy acid product.

  • The aqueous layer can be basified and extracted with a different solvent (e.g., dichloromethane) to recover the (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol auxiliary.

Alternatively, the ester can be cleaved via reduction with reagents like lithium aluminum hydride (LAH) to yield the corresponding chiral 1,3-diol.

Conclusion

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol presents itself as a promising candidate for a chiral auxiliary in asymmetric synthesis. Its synthesis from a readily available ketone via asymmetric reduction is straightforward. The key structural element, an ortho-methoxy group, provides a strong basis for achieving high levels of stereocontrol through the formation of rigid, chelated intermediates in reactions such as the aldol addition. The protocols outlined in this guide, based on well-established principles of asymmetric synthesis, demonstrate a clear and effective pathway for its application.[1][4][8] Further research into its use in other important transformations, such as Diels-Alder reactions and conjugate additions, will undoubtedly expand its utility and solidify its place in the synthetic chemist's toolbox.

References

  • Supporting information for - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

  • A Short Synthesis of a Chiral Alcohol as a New Chiral Auxiliary for Asymmetric Reactions . kchem.org. [Link]

  • (1r)-1-(2-methoxy-4-methylphenyl)ethan-1-ol - PubChemLite . PubChemLite. [Link]

  • Multigram Scale Enzymatic Synthesis of (R)‐1‐(4′‐Hydroxyphenyl)ethanol Using Vanillyl Alcohol Oxidase . SciSpace. [Link]

  • Chiral auxiliaries in polymer-supported organic synthesis . SciSpace. [Link]

  • An enantioselective four-component reaction via assembling two reaction intermediates . PMC. [Link]

  • Asymmetric Synthesis . University of York. [Link]

  • INTRODUCTION I ENANTIOSELECTIVE TRANSFORMATIONS . [Link]

  • Enantioselective Michael Additions in Natural Products Synthesis . Macmillan Group. [Link]

Sources

Foundational

A Technical Guide to Unveiling Novel Reactivity: Leveraging (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol in Asymmetric Synthesis

Foreword: The Enduring Quest for Chirality In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules remains a cornerstone of innovation. Chiral secondary benzylic alcoho...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Quest for Chirality

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules remains a cornerstone of innovation. Chiral secondary benzylic alcohols, in particular, are privileged structural motifs, frequently appearing in a vast array of biologically active natural products and pharmaceuticals.[1] The precise spatial arrangement of substituents around a stereogenic center can profoundly influence a molecule's pharmacological profile, making the development of robust and versatile methods for their synthesis a paramount objective. This guide moves beyond the established to explore the untapped potential of a specific chiral building block, (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol , as a gateway to novel chemical transformations and the construction of complex molecular architectures.

Introduction: The Strategic Value of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is a chiral secondary benzylic alcohol with distinct electronic and steric properties conferred by its substituted aromatic ring. The presence of a methoxy group at the ortho position and a methyl group at the para position introduces electronic asymmetry and steric hindrance that can be exploited to influence the stereochemical outcome of reactions. While the direct synthesis of such chiral alcohols is achievable through various methods, including asymmetric reduction of the corresponding ketone or biocatalytic approaches[2][3], its utility as a starting material for discovering novel reactions remains largely unexplored.

This technical guide will provide a framework for investigating the latent reactivity of this molecule. We will propose a series of novel transformations, grounded in established chemical principles, and provide detailed experimental protocols to empower researchers to explore these new frontiers.

Proposed Novel Reaction Pathways

The unique stereoelectronic profile of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol makes it an ideal candidate for several novel reaction classes. We will focus on three key areas:

  • Asymmetric Etherification for the Synthesis of Novel Chiral Ligands.

  • Palladium-Catalyzed Deracemization for the Synthesis of Enantioenriched Allylic Alcohols.

  • Organocatalytic Michael Addition to α,β-Unsaturated Aldehydes.

Novel Reaction I: Asymmetric O-Arylation for Chiral Ligand Synthesis

The development of novel chiral ligands is critical for advancing asymmetric catalysis. We propose a novel application of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol as a chiral backbone for a new class of P,O-ligands.

Scientific Rationale:

The hydroxyl group of the chiral alcohol can be functionalized through an O-arylation reaction. The resulting chiral ether can then be subjected to directed ortho-metalation and phosphination to yield a novel P,O-ligand. The stereogenic center proximal to the oxygen atom is expected to create a chiral pocket around the metal center, influencing the enantioselectivity of catalytic transformations.

Experimental Workflow Diagram:

G cluster_0 Synthesis of Chiral P,O-Ligand A (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol B Buchwald-Hartwig O-Arylation (2-bromopyridine, Pd catalyst, ligand, base) A->B C Chiral Pyridyl Ether Intermediate B->C D Directed ortho-Metalation (n-BuLi or LDA) C->D E Ortho-lithiated Intermediate D->E F Phosphination (ClPPh2) E->F G Novel Chiral P,O-Ligand F->G

Caption: Proposed workflow for the synthesis of a novel chiral P,O-ligand.

Detailed Experimental Protocol:

Step 1: Buchwald-Hartwig O-Arylation

  • To a flame-dried Schlenk tube under an argon atmosphere, add (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol (1.0 mmol), 2-bromopyridine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Add anhydrous toluene (5 mL) followed by a strong base such as sodium tert-butoxide (1.5 mmol).

  • Heat the reaction mixture to 100 °C and monitor by TLC or GC-MS for the consumption of the starting alcohol.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral pyridyl ether intermediate.

Step 2: Directed ortho-Metalation and Phosphination

  • Dissolve the chiral pyridyl ether intermediate (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried Schlenk flask under argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir at -78 °C for 1 hour.

  • Add chlorodiphenylphosphine (1.2 mmol) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting novel chiral P,O-ligand by column chromatography.

Quantitative Data Summary Table:

StepProductExpected Yield (%)Expected e.e. (%)Analytical Method
1Chiral Pyridyl Ether75-90>99Chiral HPLC, ¹H NMR
2Novel Chiral P,O-Ligand60-80>99³¹P NMR, ¹H NMR, HRMS
Novel Reaction II: Dynamic Kinetic Resolution in an Asymmetric Guerbet Reaction

The Guerbet reaction, a classic method for producing branched alcohols, can be adapted into an asymmetric process.[4] We propose a novel asymmetric Guerbet reaction utilizing (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol as a chiral starting material in a dynamic kinetic resolution process to generate a new, highly enantioenriched chiral alcohol.

Scientific Rationale:

A ruthenium catalyst, known for its activity in asymmetric hydrogenation, can facilitate a hydrogen auto-transfer process.[4] The racemic secondary alcohol will be coupled with a primary benzylic alcohol. The reaction proceeds through a series of oxidation, condensation, and reduction steps. The chirality of the catalyst is expected to selectively reduce an intermediate, leading to a high enantiomeric excess of the final product. The specific substitution pattern of our starting alcohol may influence the reaction rate and selectivity.

Reaction Pathway Diagram:

cluster_1 Asymmetric Guerbet Reaction Pathway start (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol + Primary Alcohol A Dehydrogenation (Ru-catalyst) start->A B Ketone + Aldehyde A->B C Aldol Condensation (Base) B->C D α,β-Unsaturated Ketone C->D E Asymmetric Reduction (Chiral Ru-Hydride) D->E F Enantioenriched Chiral Alcohol Product E->F cluster_2 Organocatalytic Michael Addition Cycle A (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol B Protonation & Water Loss A->B C Chiral Carbocation B->C E Chiral Iminium Ion C->E + D α,β-Unsaturated Aldehyde D->E G Stereoselective Michael Addition E->G + F Nucleophile (e.g., Dimethyl Malonate) F->G H Enamine Intermediate G->H I Hydrolysis H->I I->A Regeneration J Enantioenriched Product I->J

Sources

Protocols & Analytical Methods

Method

Chiral HPLC method for the enantiomeric separation of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol.

An Application Note and Protocol for the Enantiomeric Separation of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol by Chiral High-Performance Liquid Chromatography Introduction: The Imperative of Chirality in Modern Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Enantiomeric Separation of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol by Chiral High-Performance Liquid Chromatography

Introduction: The Imperative of Chirality in Modern Chemistry

In the fields of pharmaceutical development, fine chemical synthesis, and agrochemicals, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different pharmacological, toxicological, and physiological properties. The compound (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is a valuable chiral building block whose specific stereoconfiguration is critical for the synthesis of targeted bioactive molecules. Consequently, the ability to accurately separate and quantify its enantiomers is not merely an analytical task but a fundamental requirement for ensuring product purity, efficacy, and safety.

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the preeminent technique for resolving enantiomers.[1][2][3] This direct method offers high efficiency, reliability, and scalability, making it the industry standard. This document provides a comprehensive guide to a validated chiral HPLC method for the baseline separation of the enantiomers of 1-(2-methoxy-4-methylphenyl)ethan-1-ol. It is designed for researchers, analytical scientists, and quality control professionals, offering not just a protocol but also the underlying scientific rationale for the methodological choices.

The Principle of Chiral Recognition in HPLC

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible. Chiral chromatography overcomes this challenge by introducing a chiral environment, most commonly in the form of a CSP.[4][5] The fundamental principle relies on the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector of the CSP.

These diastereomeric complexes have different energies of formation and stability, which results in one enantiomer being retained on the column longer than the other.[6] This differential interaction and retention allows for their separation. The key molecular interactions governing this recognition process include:

  • Hydrogen Bonding: Crucial for analytes with hydroxyl, amino, or carbonyl groups.

  • π-π Stacking: Occurs with analytes containing aromatic rings.

  • Dipole-Dipole Interactions: Result from permanent dipoles in both the analyte and the CSP.

  • Steric Hindrance (Inclusion): Involves the fitting of a part of the analyte molecule into a chiral cavity or groove within the CSP.[7]

A successful separation is achieved when the sum of these interaction energies is sufficiently different for the two enantiomers.

Method Development: A Rationale-Driven Approach

The development of a robust chiral separation method is a systematic process. For 1-(2-methoxy-4-methylphenyl)ethan-1-ol, the molecular structure—containing a hydroxyl group, an aromatic ring, and a chiral center—guides the selection of the CSP and mobile phase.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are highly versatile and have demonstrated broad success in separating a wide range of chiral compounds, including aromatic alcohols.[3][8][9] These phases, such as cellulose tris(3,5-dimethylphenylcarbamate), create chiral grooves and cavities. The separation mechanism involves a combination of hydrogen bonding with the carbamate linkages and π-π interactions with the phenyl groups.[3] For this application, a CSP based on cellulose tris(3,5-dimethylphenylcarbamate) is selected for its proven efficacy with this class of compounds.

Mobile Phase Strategy

The choice of mobile phase mode—Normal Phase, Reversed Phase, or Polar Organic—is critical for achieving selectivity.

  • Normal Phase Mode: This mode, typically employing a non-polar solvent like n-hexane or n-heptane with a polar modifier such as isopropanol (IPA) or ethanol, is often the first choice for polysaccharide CSPs. It tends to enhance the hydrogen bonding and dipole-dipole interactions that are key to chiral recognition for many compounds. Given the structure of the target analyte, the normal phase mode is anticipated to provide excellent resolution. The ratio of hexane to IPA is a powerful tool for optimizing the separation; increasing the IPA concentration generally decreases retention times but may also affect resolution.

  • Detection: The presence of the phenyl ring in the analyte provides strong chromophores, making UV detection a simple and effective choice. A wavelength of 254 nm is commonly used for aromatic compounds and is selected for this method.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the enantiomeric separation.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a manual or autosampler injector, a column thermostat, and a UV/Vis detector.

  • Data Acquisition: Chromatography data station (CDS) software.

  • Chiral Column: A column packed with cellulose tris(3,5-dimethylphenylcarbamate) on a silica support. (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm or equivalent).

  • Reagents:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • (R,S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol racemic standard.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase
Standard Solution Preparation
  • Accurately weigh approximately 10 mg of the racemic (R,S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase (n-Hexane/IPA 90:10).

  • Mix thoroughly by inversion. The final concentration will be 1.0 mg/mL.

System Procedure
  • System Startup: Power on the HPLC system components.

  • Column Equilibration: Purge the pump with the mobile phase. Set the flow rate to 1.0 mL/min and allow the mobile phase to circulate through the column for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standard solution onto the column.

  • Data Acquisition: Start the chromatographic run and acquire data for a sufficient time to allow both enantiomeric peaks to elute (typically 15-20 minutes).

Visual Workflow of the HPLC Protocol

The following diagram illustrates the logical flow of the experimental procedure.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (Hexane/IPA 90:10) prep_sample Prepare Sample (1 mg/mL in Mobile Phase) equilibrate Equilibrate Column (30 min @ 1.0 mL/min) prep_sample->equilibrate inject Inject Sample (10 µL) equilibrate->inject separate Isocratic Elution & Separation inject->separate detect UV Detection (254 nm) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Resolution (Rs) & Selectivity (α) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow from preparation to data analysis.

Expected Results and Performance

Under the specified conditions, the method should yield a chromatogram showing two distinct, well-resolved peaks corresponding to the (R)- and (S)-enantiomers.

  • Resolution (R_s): A resolution value of R_s ≥ 1.5 is indicative of baseline separation, which is the goal for accurate quantification.

  • Selectivity (α): The selectivity factor, calculated as the ratio of the retention factors of the two enantiomers, should be significantly greater than 1.

  • Peak Shape: The peaks should be symmetrical, with a tailing factor close to 1.0.

Mechanism of Chiral Recognition

The diagram below conceptualizes the differential interaction between the enantiomers and the chiral stationary phase.

Chiral_Recognition cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers cluster_interaction Interaction & Retention CSP Chiral Selector H-Bond Acceptor π-Stacking Surface Steric Pocket R_Enantiomer (R)-Enantiomer H-Bond Donor Aromatic Ring Group A Strong_Interaction Stronger Interaction (3-point fit) Higher Retention R_Enantiomer->Strong_Interaction Optimal Fit S_Enantiomer (S)-Enantiomer H-Bond Donor Aromatic Ring Group B Weak_Interaction Weaker Interaction (Steric Hindrance) Lower Retention S_Enantiomer->Weak_Interaction Mismatched Fit Strong_Interaction->CSP:p1 H-Bond Strong_Interaction->CSP:p2 π-π Interaction Strong_Interaction->CSP:p3 Steric Fit Weak_Interaction->CSP:p1 H-Bond Weak_Interaction->CSP:p2 π-π Interaction

Caption: Differential three-point interaction model for chiral recognition.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor or No Resolution 1. Incorrect mobile phase composition. 2. Column is not equilibrated. 3. Column degradation.1. Carefully re-prepare the mobile phase. Adjust the IPA percentage (decrease for more retention/resolution, increase for less). 2. Equilibrate for a longer period. 3. Replace the column.
Broad Peaks 1. High sample concentration (overload). 2. Extra-column dead volume. 3. Column contamination.1. Dilute the sample. 2. Check and tighten all fittings; use tubing with appropriate ID. 3. Flush the column with a stronger solvent (e.g., 100% IPA), then re-equilibrate.
Drifting Baseline 1. Column not fully equilibrated. 2. Mobile phase composition changing. 3. Detector lamp failing.1. Allow more time for equilibration.[10] 2. Ensure mobile phase is well-mixed and degassed. 3. Check lamp energy and replace if necessary.
Inconsistent Retention Times 1. Fluctuations in pump flow rate. 2. Changes in column temperature. 3. Mobile phase not prepared consistently.1. Service the pump. 2. Ensure the column oven is on and set to the correct temperature. 3. Use precise measurements for mobile phase preparation.

Conclusion

The chiral HPLC method detailed in this document provides a robust, reliable, and efficient protocol for the enantiomeric separation of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol. By employing a polysaccharide-based chiral stationary phase in normal phase mode, baseline resolution can be consistently achieved. This method is suitable for routine quality control analysis, purity assessment in asymmetric synthesis, and stability studies. The systematic approach to method development, grounded in the principles of chiral recognition, ensures that the protocol can be readily implemented and optimized by researchers and analytical professionals.

References

  • Vertex AI Search. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Kim, K. H., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatographic Science. [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • Aryal, S. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • Wikipedia. Chiral analysis. [Link]

  • RotaChrom. (2023, May 3). The Secrets to Mastering Chiral Chromatography. [Link]

  • ResearchGate. (2025, February 4). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Dr. Maisch GmbH. Chiral Chromatography. [Link]

  • Academia.edu. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • Yesiloglu, Y. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS ONE. [Link]

  • MDPI. (2023, January 28). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. [Link]

  • Zaggout, F. R., et al. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • ResearchGate. HPLC chromatograms for the separation of 1-phenylethanol (A) and 2-methoxy-2-phenylethanol (B). [Link]

  • ResearchGate. The HPLC graphs of the samples of enantioselective resolution of 1-phenylethanol by LipK107. [Link]

  • PubChem. (1r)-1-(2-methoxy-4-methylphenyl)ethan-1-ol. [Link]

  • Sharma, B. K., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • HPLC.eu. Chiral Columns. [Link]

  • PubChem. (1S)-1-(2-methoxyphenyl)ethan-1-ol. [Link]

  • MDPI. (2018, August 28). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. [Link]

Sources

Application

Application Note: Enhancing GC Analysis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol through Derivatization

Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a detailed guide to the derivatization of the chiral alcohol (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol for...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed guide to the derivatization of the chiral alcohol (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol for robust and reproducible analysis by gas chromatography (GC). Due to its polarity and potential for hydrogen bonding, direct GC analysis of this compound can lead to poor peak shape, reduced volatility, and thermal instability.[1][2] Derivatization addresses these challenges by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety.[1][3] This guide presents two effective derivatization protocols: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Trifluoroacetic Anhydride (TFAA). The rationale behind experimental choices, step-by-step methodologies, and expected outcomes are discussed to ensure scientific integrity and successful implementation.

Introduction: The Rationale for Derivatization

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is a chiral secondary alcohol. The presence of a hydroxyl (-OH) group makes the molecule polar and susceptible to intermolecular hydrogen bonding.[1] This characteristic can lead to several analytical challenges in gas chromatography:

  • Low Volatility: Strong intermolecular forces reduce the compound's vapor pressure, making it difficult to volatilize in the GC injector.[1][4]

  • Peak Tailing: Adsorption of the polar analyte onto active sites within the GC system (e.g., injector liner, column) can cause asymmetrical peak shapes, compromising resolution and accurate quantification.[1]

  • Thermal Instability: At the elevated temperatures of the GC inlet and column, the alcohol may undergo thermal degradation, leading to inaccurate results.[1][2]

Derivatization is a chemical modification technique that transforms an analyte to improve its suitability for a specific analytical method.[5] For GC analysis of alcohols, derivatization aims to replace the active hydrogen of the hydroxyl group with a non-polar functional group.[3][6] This modification effectively "masks" the polar nature of the alcohol, leading to:

  • Increased Volatility: The resulting derivative is less polar and more readily vaporized.[1][3]

  • Improved Peak Shape: Reduced hydrogen bonding minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[5]

  • Enhanced Thermal Stability: The derivatized compound is often more stable at high temperatures.[1][3]

  • Improved Separation: Derivatization can accentuate differences between similar compounds, facilitating better chromatographic resolution.[1][7]

This application note will focus on two widely used and effective derivatization techniques for alcohols: silylation and acylation.

Derivatization Strategies for (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

Silylation: Formation of Trimethylsilyl (TMS) Ethers

Silylation is one of the most common derivatization methods for GC analysis.[3] It involves the replacement of an active hydrogen with an alkylsilyl group, typically a trimethylsilyl (TMS) group.[3] The resulting TMS ethers are significantly more volatile and less polar than the parent alcohols.[3]

Reaction Mechanism: Silylation proceeds via a nucleophilic attack (SN2) of the alcohol's oxygen on the silicon atom of the silylating reagent.[1] The reactivity of the silylating reagent is influenced by the leaving group; a better leaving group enhances the reaction rate.[1]

Recommended Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

BSTFA is a powerful and versatile silylating reagent that reacts readily with alcohols.[8] For sterically hindered secondary alcohols like (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, the addition of a catalyst such as trimethylchlorosilane (TMCS) is often recommended to increase the reactivity of the reagent and drive the reaction to completion.[3][8][9]

Advantages of BSTFA:

  • Produces volatile and stable by-products that typically do not interfere with the chromatography.

  • Reacts under relatively mild conditions.[5]

  • Highly effective for a wide range of compounds containing active hydrogens.[8]

Workflow for Silylation using BSTFA:

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 1. Dry Sample (~1 mg of alcohol) Solvent 2. Add Anhydrous Solvent (e.g., Pyridine, 100 µL) Sample->Solvent Reagent 3. Add BSTFA + 1% TMCS (100 µL) Solvent->Reagent Heat 4. Heat at 60-75°C (30-60 min) Reagent->Heat Cool 5. Cool to Room Temp. Heat->Cool Inject 6. Inject into GC Cool->Inject

Caption: Silylation workflow using BSTFA.

Acylation: Formation of Trifluoroacetyl Esters

Acylation is another effective derivatization technique that converts compounds with active hydrogens into esters, thioesters, or amides.[10] For alcohols, acylation with a reagent like Trifluoroacetic Anhydride (TFAA) produces highly volatile and stable trifluoroacetyl esters.[11][12]

Reaction Mechanism: The reaction involves the introduction of an acyl group (in this case, trifluoroacetyl) to the alcohol, with the loss of the hydroxyl group's hydrogen.[5]

Recommended Reagent: Trifluoroacetic Anhydride (TFAA)

TFAA is a highly reactive acylation reagent that readily forms stable derivatives with alcohols.[12] The resulting trifluoroacetylated derivatives are particularly well-suited for analysis using an electron capture detector (ECD) due to the presence of electronegative fluorine atoms, which significantly enhances detector response.[5][12] However, they are also amenable to analysis by flame ionization detection (FID) and mass spectrometry (MS).

Advantages of TFAA:

  • Highly reactive, often leading to rapid and complete derivatization.[12]

  • Produces stable and highly volatile derivatives.[11][12]

  • The fluorinated derivative can significantly enhance sensitivity with an ECD.[5][12]

Workflow for Acylation using TFAA:

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Workup cluster_analysis Analysis Sample 1. Dissolve Sample (~50 µg in 0.5 mL Benzene) Catalyst 2. Add Acid Scavenger (e.g., 0.1 mL 0.05 M TMA in Benzene) Sample->Catalyst Reagent 3. Add TFAA (10 µL) Catalyst->Reagent Heat 4. Heat at 50°C (15 min) Reagent->Heat Cool 5. Cool Mixture Heat->Cool Wash 6. Add 5% Aqueous Ammonia (1 mL) & Shake Cool->Wash Separate 7. Separate Layers Wash->Separate Inject 8. Inject Benzene Layer into GC Separate->Inject

Caption: Acylation workflow using TFAA.

Detailed Experimental Protocols

Safety Precautions: Derivatization reagents are often toxic, corrosive, and moisture-sensitive. Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Silylation with BSTFA + 1% TMCS

Materials:

  • (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile or dichloromethane)

  • Reaction vials (e.g., 2 mL screw-cap vials with PTFE-lined septa)

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol into a clean, dry reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen before proceeding.[9]

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample.

  • Reagent Addition: Using a clean, dry syringe, add 100 µL of BSTFA + 1% TMCS to the reaction vial.[9] It is recommended to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogen in the analyte.[8]

  • Reaction: Tightly cap the vial and heat at 60-75°C for 30-60 minutes.[9] The optimal time and temperature may need to be determined empirically, but this range is a good starting point for secondary alcohols.[13]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC.[9]

Protocol 2: Acylation with TFAA

Materials:

  • (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

  • Trifluoroacetic Anhydride (TFAA)

  • Benzene (or other suitable non-polar solvent)

  • 0.05 M Trimethylamine (TMA) in benzene (or another suitable base/acid scavenger like triethylamine)[12]

  • 5% aqueous ammonia solution

  • Reaction vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Dissolve approximately 50 µg of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol in 0.5 mL of benzene in a reaction vial.[12]

  • Catalyst Addition: Add 0.1 mL of 0.05 M TMA in benzene to the vial.[12] The base acts as an acid scavenger, promoting the reaction.[5][12]

  • Reagent Addition: Add 10 µL of TFAA to the vial.[12]

  • Reaction: Cap the vial and heat at 50°C for 15 minutes.[12]

  • Workup: Cool the mixture to room temperature. Add 1 mL of 5% aqueous ammonia solution to neutralize any excess reagent and acidic byproducts.[12]

  • Extraction: Shake or vortex the vial for 5 minutes to ensure thorough mixing and then allow the layers to separate.[12]

  • Analysis: Carefully withdraw an aliquot of the upper benzene layer for injection into the GC.[12]

Data Presentation and Expected Results

The success of the derivatization can be confirmed by comparing the chromatograms of the underivatized and derivatized alcohol.

Table 1: Comparison of Derivatizing Agents for (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

FeatureSilylation (BSTFA)Acylation (TFAA)
Derivative Trimethylsilyl (TMS) etherTrifluoroacetyl (TFA) ester
Volatility HighVery High
Byproducts Volatile, less likely to interfereAcidic, require removal/neutralization
Reaction Conditions Mild to moderate heatingMild heating
Detector Compatibility FID, MSFID, MS, excellent for ECD
Derivative Stability Susceptible to hydrolysisGenerally stable

Expected Chromatographic Improvements:

  • Retention Time: The retention time of the derivatized analyte will likely shift. The direction of the shift depends on the derivative's volatility and interaction with the stationary phase.

  • Peak Shape: A significant improvement in peak symmetry is expected, with a reduction in tailing.

  • Response: An increase in peak area and height may be observed due to improved thermal stability and transfer through the GC system. For TFAA with an ECD, a dramatic increase in response is anticipated.

Conclusion and Best Practices

Derivatization is a crucial step for the successful GC analysis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol. Both silylation with BSTFA and acylation with TFAA are effective methods for improving the volatility, thermal stability, and chromatographic behavior of this chiral alcohol. The choice between the two methods may depend on the available instrumentation (particularly the detector) and the specific requirements of the analysis.

Key Best Practices:

  • Moisture Control: Silylating reagents are highly sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.[1][10]

  • Reagent Purity and Storage: Use high-purity derivatization reagents and store them properly to prevent degradation.

  • Optimization: The provided protocols are excellent starting points. However, for quantitative analysis, it is essential to optimize reaction parameters such as reagent concentration, temperature, and time for your specific application.

  • Blanks and Standards: Always prepare a reagent blank and run derivatized standards to confirm the reaction's completion and the stability of the derivative.[12]

By following these guidelines and protocols, researchers can achieve reliable and high-quality GC data for (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, facilitating accurate analysis in research and drug development.

References

  • Restek Corporation. (n.d.). Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk.
  • Llebaria, A., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry.
  • Hassan, M., & Tettey, J. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen.
  • Regis Technologies, Inc. (n.d.). GC Derivatization Reagents. Obrnuta faza.
  • Regis Technologies, Inc. (n.d.). GC Derivatization.
  • Colón, I., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV.
  • Sigma-Aldrich. (n.d.). Product Information - 91719 Trifluoroacetic anhydride.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • Ataman Kimya. (n.d.). TRIFLUOROACETIC ANHYDRIDE.
  • Wenzel, C., et al. (2020). Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. LCGC North America.
  • LibreTexts. (2023). Derivatization. Chemistry LibreTexts.
  • ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent.
  • Wang, Y., et al. (2013). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of separation science.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • CovaChem. (n.d.). TFAA; Trifluoroacetic acid anhydride; CAS# 407-25-0.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • University of California, Santa Barbara. (n.d.). Preparation of TMS Derivatives for GC/MS.
  • TCI Chemicals. (n.d.). GC Derivatization Reagents.
  • BenchChem. (2025). A Head-to-Head Battle of Silylating Agents: BSTFA vs. MSTFA for Alcohol Derivatization.
  • Journal of Chromatographic Science. (n.d.). Simultaneous Analysis of Polar and Nonpolar Compounds by Gas Chromatography: The Separation of O2, N2, and NH3 Using Parallel Columns. Oxford Academic.
  • Sigma-Aldrich. (n.d.). BSTFA.
  • PERSEE. (2025). Gas Chromatography Explained: How It Separates Different Compounds.
  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.

Sources

Method

Application Notes and Protocols for (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol as a Chiral Solvating Agent in NMR Spectroscopy

Introduction: The Challenge of Enantiomeric Differentiation in NMR Chirality is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences, where the biological activity of a molecule can be...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Enantiomeric Differentiation in NMR

Chirality is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences, where the biological activity of a molecule can be intrinsically linked to its three-dimensional structure. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their differentiation a significant analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, is inherently "blind" to chirality under standard conditions, as enantiomers are isochronous and produce identical spectra.

To overcome this limitation, chiral solvating agents (CSAs) are employed to create a diastereomeric environment directly in the NMR tube.[1] These agents form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte.[2] This association breaks the magnetic equivalence of the enantiomers, leading to observable differences in their chemical shifts (Δδ), which allows for the determination of enantiomeric excess (ee) and, in some cases, the assignment of absolute configuration.[3]

This guide provides a detailed technical overview of the application of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol as a chiral solvating agent in NMR spectroscopy. While this specific agent is not extensively documented in the literature, its structural features suggest its potential as an effective CSA for a range of chiral analytes. The protocols and mechanistic discussions presented herein are based on established principles of chiral recognition by secondary alcohols and related CSAs.

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol: A Promising Chiral Solvating Agent

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol possesses several key structural attributes that make it a promising candidate for a chiral solvating agent:

  • Chiral Center: The secondary alcohol group provides a stereogenic center for chiral recognition.

  • Hydrogen Bond Donor/Acceptor: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide range of functional groups in the analyte, such as carboxylic acids, amines, amides, and other alcohols.

  • Aromatic Ring System: The 2-methoxy-4-methylphenyl group provides a platform for π-π stacking interactions with aromatic or unsaturated systems in the analyte. The electron-donating methoxy and methyl groups modulate the electron density of the aromatic ring, influencing the strength of these interactions.

  • Steric Hindrance: The methyl group at the chiral center and the substituents on the aromatic ring create a defined steric environment, which can enhance the differentiation between the diastereomeric complexes.

Mechanism of Chiral Recognition

The primary mechanism of chiral recognition by (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol involves the formation of transient diastereomeric complexes with the enantiomers of the analyte through a network of non-covalent interactions. For effective differentiation, a "three-point interaction" model is often invoked, where at least three points of interaction between the CSA and the analyte are required for stable diastereomeric complex formation.[4]

For (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, these interactions can include:

  • Hydrogen Bonding: The hydroxyl group of the CSA can form a hydrogen bond with a polar functional group on the analyte (e.g., the carbonyl oxygen of a carboxylic acid).

  • π-π Stacking: The aromatic ring of the CSA can engage in π-π stacking with an aromatic or unsaturated moiety on the analyte.

  • Steric Repulsion/Van der Waals Interactions: The remaining substituents on both the CSA and the analyte will orient themselves to minimize steric hindrance, leading to distinct conformational preferences for the two diastereomeric complexes.

The differential spatial arrangement of the analyte's substituents relative to the CSA's aromatic ring results in one enantiomer experiencing a greater shielding or deshielding effect, leading to the observed chemical shift non-equivalence (Δδ).

cluster_CSA (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol (CSA) CSA Chiral Secondary Alcohol (OH group, Aromatic Ring) Complex_R CSA-(R)-Analyte Complex (Transient) CSA->Complex_R Complex_S CSA-(S)-Analyte Complex (Transient) CSA->Complex_S Analyte_R (R)-Enantiomer Analyte_R->Complex_R Analyte_S (S)-Enantiomer Analyte_S->Complex_S NMR NMR Spectrometer Complex_R->NMR Complex_S->NMR Spectrum NMR Spectrum (Split Signals, Δδ ≠ 0) NMR->Spectrum start Start prep_analyte Prepare Analyte Solution (e.g., 10-20 mM in CDCl3) start->prep_analyte prep_csa Prepare CSA Stock Solution (e.g., 100 mM in CDCl3) start->prep_csa titration Titrate Analyte with CSA (Add CSA in increments) prep_analyte->titration prep_csa->titration acquire_nmr Acquire 1H NMR Spectrum (at each titration point) titration->acquire_nmr analyze Analyze Spectra (Monitor Δδ) acquire_nmr->analyze optimize Optimize CSA:Analyte Ratio (Find maximum Δδ) analyze->optimize final_sample Prepare Final Sample (Optimized Ratio) optimize->final_sample acquire_final Acquire Final High-Resolution Spectrum final_sample->acquire_final integrate Integrate Separated Signals acquire_final->integrate calculate_ee Calculate Enantiomeric Excess (ee) integrate->calculate_ee end End calculate_ee->end

Caption: Experimental workflow for ee determination.

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the chiral analyte into a clean, dry vial.

    • Dissolve the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.

  • Preparation of CSA Stock Solution (Optional but Recommended):

    • To facilitate titration, prepare a stock solution of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol in the same deuterated solvent. A concentration of 100-200 mM is typically convenient.

  • Titration with the Chiral Solvating Agent:

    • Add a small, measured amount of the CSA to the NMR tube containing the analyte solution. Start with a CSA:analyte molar ratio of 0.5:1.

    • Gently shake the NMR tube to ensure thorough mixing.

    • Acquire a ¹H NMR spectrum.

    • Incrementally add more CSA, acquiring a spectrum at each step (e.g., at molar ratios of 1:1, 1.5:1, 2:1, etc.). The optimal ratio often lies between 1 and 5 equivalents of CSA. [5]

  • NMR Data Acquisition:

    • Record the ¹H NMR spectra at a constant temperature.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a sufficient relaxation delay (D1) to ensure accurate integration.

  • Data Analysis and Interpretation:

    • Process the NMR spectra (Fourier transform, phase correction, and baseline correction).

    • Identify a well-resolved proton signal of the analyte that shows splitting in the presence of the CSA. Protons close to the chiral center of the analyte are most likely to exhibit the largest chemical shift differences (Δδ).

    • Integrate the areas of the two separated signals corresponding to the two enantiomers. Let the integrals be I₁ and I₂.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100

Troubleshooting

  • No Signal Separation:

    • Increase the concentration of the CSA.

    • Try a different deuterated solvent. Aromatic solvents like C₆D₆ can enhance π-π interactions, while more polar solvents like CD₃CN may be suitable for certain analytes.

    • Lower the temperature of the NMR experiment. This can favor complex formation and slow down the exchange rate between the free and complexed states.

  • Poor Resolution (Overlapping Signals):

    • Use a higher-field NMR spectrometer.

    • Adjust the CSA:analyte ratio to maximize the separation.

    • Apply resolution enhancement techniques during NMR data processing.

  • Broad Signals:

    • This may indicate an intermediate exchange rate on the NMR timescale. Lowering the temperature can often sharpen the signals by moving into the slow-exchange regime.

Conclusion

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is a structurally promising chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy. Its combination of a chiral hydroxyl group and a substituted aromatic ring provides the necessary functionalities for effective chiral recognition through a combination of hydrogen bonding, π-π stacking, and steric interactions. The protocols outlined in this guide offer a robust framework for researchers to explore the utility of this and similar chiral secondary alcohols in their own analytical workflows. As with any CSA, empirical validation and optimization are key to achieving reliable and accurate results.

References

  • Pal, I., Chaudhari, S. R., & Suryaprakash, N. R. (2015). Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. Magnetic Resonance in Chemistry, 53(2), 142-146. Available at: [Link]

  • Wenzel, T. J., & Wilcox, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 309-315. Available at: [Link]

  • Raza, A., & Muhammad, S. (2022). Application of NMR Spectroscopy in Chiral Recognition of Drugs. Critical Reviews in Analytical Chemistry, 52(7), 1549-1565. Available at: [Link]

  • Profous, D., Kriegelstein, M., Jurečka, P., & Cankař, P. (2023). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 88(17), 12136-12146. Available at: [Link]

  • Kim, J., & Kim, H. (2018). A chiral aluminum solvating agent (CASA) for 1H NMR chiral analysis of alcohols at low temperature. Chemical Communications, 54(76), 10732-10735. Available at: [Link]

  • Li, X., Yi, W., & Wang, B. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 369. Available at: [Link]

  • Lisowski, J. (2022). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules, 27(12), 3845. Available at: [Link]

  • Taber, D. F., & Liang, J. (2007). Single Enantiomer Epoxides by Bromomandelation of Prochiral Alkenes. The Journal of Organic Chemistry, 72(2), 431-434. Available at: [Link]

  • Gazzola, S., et al. (2021). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Chiral Analysis. Elsevier.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Expedited selection of NMR chiral solvating agents for the determination of enantiopurity. Chirality, 23(3), 199-205. Available at: [Link]

  • Wikipedia contributors. (2023, December 29). Chiral analysis. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2026, from [Link]

  • Valero, J., et al. (2023). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society, 145(23), 12687-12699. Available at: [Link]

  • PubChem. (n.d.). (1r)-1-(2-methoxy-4-methylphenyl)ethan-1-ol. Retrieved February 22, 2026, from [Link]

  • Wenzel, T. J. (2018). NMR Chiral Solvating Agents. In eMagRes. John Wiley & Sons, Ltd. Available at: [Link]

Sources

Application

Application Note & Protocol: A Scalable Biocatalytic Synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

Abstract This document provides a comprehensive guide for the large-scale, enantioselective synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, a valuable chiral building block in pharmaceutical development. Tradit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale, enantioselective synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, a valuable chiral building block in pharmaceutical development. Traditional chemical synthesis routes for such chiral alcohols often require harsh conditions, expensive chiral catalysts, or stoichiometric amounts of chiral reagents, posing challenges for industrial-scale production. This application note details a robust and scalable biocatalytic protocol leveraging an engineered ketoreductase (KRED) for the asymmetric reduction of the prochiral ketone, 2-methoxy-4-methylacetophenone. The described method emphasizes high yield, exceptional enantioselectivity (>99% e.e.), operational simplicity, and alignment with green chemistry principles, making it a superior alternative for commercial manufacturing.

Introduction: The Imperative for Chiral Alcohols

Chiral aromatic alcohols are critical intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] The specific stereoisomer of a drug molecule often dictates its pharmacological activity, with the other enantiomer potentially being inactive or even causing adverse effects.[2] Therefore, the development of efficient methods for producing single-enantiomer compounds is a cornerstone of modern medicinal and process chemistry.[2][3]

The target molecule, (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, possesses a single stereocenter, making its enantiopure synthesis a key challenge. While various methods exist for asymmetric synthesis, biocatalysis using isolated enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) has emerged as a particularly powerful strategy.[4][5] These enzymes offer unparalleled selectivity under mild aqueous conditions, operate with high catalytic efficiency, and can be engineered to suit specific substrates, making them ideal for industrial applications.[4] This protocol focuses on a KRED-based approach coupled with an enzymatic cofactor regeneration system, which is essential for economic viability on a large scale.[1]

Method Selection: The Biocatalytic Advantage

For the large-scale synthesis of a chiral alcohol, several strategies can be considered, including chiral auxiliaries, asymmetric catalysis with metal complexes, and biocatalysis.

  • Asymmetric Catalysis: Methods like asymmetric transfer hydrogenation using ruthenium or iridium catalysts can be highly effective.[6][7][8][9] However, these often rely on expensive and toxic heavy metals, which require rigorous removal from the final product—a significant concern in pharmaceutical manufacturing.

  • Biocatalysis: This approach utilizes enzymes to perform highly specific transformations.[3]

    • Trustworthiness & Causality: The choice of a ketoreductase is based on its inherent function: the stereoselective reduction of a ketone to a specific chiral alcohol. By selecting a KRED that exhibits (R)-selectivity for acetophenone-type substrates, we can directly synthesize the desired product with high optical purity. The reaction is driven by a hydride donor, typically NADPH or NADH. To make this process economical, the expensive cofactor is continuously regenerated in situ using a sacrificial substrate (e.g., isopropanol or glucose) and a corresponding dehydrogenase enzyme. This "coupled-enzyme" system ensures that only a catalytic amount of the cofactor is needed.[1] This system is self-validating; successful conversion is directly tied to the activity and selectivity of the chosen enzyme pair.

This protocol employs a commercially available, engineered KRED known for its high activity on substituted acetophenones, paired with a glucose dehydrogenase (GDH) for cofactor regeneration. This system provides a green, safe, and cost-effective pathway to the target molecule.

Reaction Scheme

The overall transformation involves the asymmetric reduction of 2-methoxy-4-methylacetophenone to (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, with the in-situ regeneration of the NADPH cofactor.

Reaction_Scheme cluster_main Primary Reduction cluster_regen Cofactor Regeneration ketone 2-Methoxy-4-methylacetophenone alcohol (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol ketone->alcohol + NADPH kred_node Ketoreductase (KRED) nadph NADPH + H+ nadp NADP+ nadph->nadp - H+ nadph->kred_node nadp->nadph + H+ gdh_node Glucose Dehydrogenase (GDH) nadp->gdh_node glucose Glucose gluconolactone Glucono-δ-lactone glucose->gluconolactone + NADP+ kred_node->nadp gdh_node->nadph

Caption: Biocatalytic reduction of the ketone coupled with enzymatic cofactor regeneration.

Large-Scale Synthesis Protocol (100 g Scale)

This protocol is designed for a 100 g scale synthesis and can be adapted for larger volumes.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMolar Equiv.Notes
2-Methoxy-4-methylacetophenone2886-53-5164.20100 g1.0Substrate, >98% purity
D-Glucose50-99-7180.16132 g1.2Cofactor regeneration substrate
Engineered Ketoreductase (KRED)N/AN/A1.0 gN/Ae.g., KRED-P1-A12 or similar
Glucose Dehydrogenase (GDH)9028-53-9N/A1.0 gN/AFor cofactor regeneration
NADP⁺ Sodium Salt24292-60-2765.37300 mg0.00065Cofactor
Potassium Phosphate Buffer (pH 7.0)N/AN/A2.0 LN/A100 mM concentration
Methyl-tert-butyl ether (MTBE)1634-04-488.15~3.0 LN/AExtraction solvent, HPLC grade
Sodium Chloride (NaCl)7647-14-558.44As neededN/AFor brine wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededN/ADrying agent
Equipment
  • 5 L jacketed glass reactor with overhead stirrer, temperature probe, and pH probe

  • Peristaltic pump for base addition (if needed for pH control)

  • Temperature-controlled circulating bath

  • 5 L separatory funnel

  • Rotary evaporator with a suitable vacuum pump

  • Analytical balance

  • HPLC system with a chiral column (e.g., Chiralcel OD-H) for monitoring

Experimental Workflow Diagram

Caption: Step-by-step workflow for the large-scale biocatalytic synthesis.

Step-by-Step Protocol
  • Reactor Preparation: Charge the 5 L jacketed reactor with 2.0 L of 100 mM potassium phosphate buffer (pH 7.0). Begin stirring at 150-200 RPM.

  • Reagent Dissolution: Add D-glucose (132 g), NADP⁺ sodium salt (300 mg), GDH (1.0 g), and the KRED (1.0 g) to the buffer. Stir until all solids are completely dissolved. The expertise behind this step lies in ensuring the enzymes are fully solubilized before introducing the organic substrate to maximize their activity.

  • System Equilibration: Set the circulating bath to maintain the reactor's internal temperature at 30 °C. Monitor the pH and ensure it is stable at 7.0.

  • Substrate Addition: Once the temperature and pH are stable, add the 2-methoxy-4-methylacetophenone (100 g) to the reactor. The reaction mixture will become a biphasic system or a fine emulsion.

  • Reaction Monitoring: Maintain the reaction at 30 °C with stirring. The formation of gluconolactone from glucose can cause a slight drop in pH; if it falls below 6.8, a slow addition of 1M NaOH may be required, although the buffer capacity is typically sufficient.

    • Take a small aliquot (~0.5 mL) from the reactor every 2-4 hours.

    • Quench the aliquot with an equal volume of acetonitrile or MTBE, vortex, and centrifuge.

    • Analyze the organic layer by HPLC to monitor the disappearance of the starting material and the appearance of the product.

  • Work-up and Isolation: Once the reaction conversion exceeds 99% (typically within 18-24 hours), proceed to extraction.

    • Transfer the entire reaction mixture to a 5 L separatory funnel.

    • Add 1.0 L of MTBE, shake vigorously, and allow the layers to separate.

    • Collect the upper organic layer.

    • Extract the aqueous layer two more times with 500 mL of MTBE each.

  • Purification:

    • Combine all organic extracts and wash with 500 mL of saturated NaCl solution (brine) to remove residual water and buffer salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate (~20 g), swirl, and let it stand for 20 minutes.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature 40 °C) to remove the MTBE. The final product will be a pale yellow oil or a low-melting solid.

Data Summary & Analysis

Process Parameters and Expected Results
ParameterValue / RangeRationale / Notes
Substrate Loading50 g/LBalances reaction rate with potential substrate inhibition.
Temperature30 °COptimal temperature for enzyme stability and activity.
pH7.0Optimal pH for the selected KRED/GDH enzyme system.
Reaction Time18 - 24 hoursTypical duration to achieve >99% conversion.
Expected Yield 90 - 97% High conversion and efficient extraction lead to high isolated yields.
Purity (by HPLC) >98% The high selectivity of the enzyme minimizes byproduct formation.
Enantiomeric Excess (e.e.) >99% (R) A key advantage of the biocatalytic method.
Analytical Methods
  • Conversion Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water.

    • Detection: UV at 254 nm.

  • Enantiomeric Excess (e.e.) Analysis:

    • Column: Chiral stationary phase (e.g., Chiralcel OD-H).

    • Mobile Phase: Isocratic, e.g., 95:5 Hexane:Isopropanol.

    • Detection: UV at 254 nm. The (R)-enantiomer should be the major peak.

Safety and Handling

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

  • Solvent Handling: MTBE is flammable and should be handled in a well-ventilated fume hood away from ignition sources. All solvent evaporation should be performed on a rotary evaporator with appropriate safety measures.

  • Reagents: While the enzymes and buffer components are generally low-hazard, consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Ni, Y., & Xu, J.-H. (2012). Biocatalytic asymmetric reduction of ketones: a green and efficient access to chiral alcohols. Biotechnology Advances, 30(6), 1279-1288. [Link]

  • Wikipedia contributors. (2024). Enantioselective synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia. [Link]

  • Moore, J. C., Pollard, D. J., & Kosjek, B. (2007). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, (38), 3927-3941. [Link]

  • PubChem. (1r)-1-(2-methoxy-4-methylphenyl)ethan-1-ol. Compound Summary. [Link]

  • Quaglia, D., et al. (2013). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Cell Factories, 12(1), 1-11. [Link]

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. [Link]

Sources

Method

Metal-catalyzed asymmetric transfer hydrogenation for (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol synthesis

An Application Guide to the Enantioselective Synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol via Metal-Catalyzed Asymmetric Transfer Hydrogenation Authored by: Gemini, Senior Application Scientist Abstract This...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enantioselective Synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol via Metal-Catalyzed Asymmetric Transfer Hydrogenation

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of enantiomerically pure (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. We detail a robust and highly selective protocol utilizing metal-catalyzed Asymmetric Transfer Hydrogenation (ATH). The core of this methodology is the use of a well-defined Ruthenium(II) catalyst bearing a chiral N-tosylated diamine ligand. This guide offers in-depth mechanistic insights, a step-by-step experimental protocol, expected outcomes, and troubleshooting advice, designed for researchers, chemists, and process development professionals seeking to implement efficient and scalable asymmetric synthesis.

Introduction: The Significance of Chiral Alcohols and Asymmetric Synthesis

Optically active secondary alcohols are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] The specific stereochemistry of these alcohol moieties is often critical for their intended biological function. Consequently, the development of efficient, selective, and scalable methods for their synthesis is a paramount objective in modern organic chemistry.

Asymmetric Transfer Hydrogenation (ATH) has emerged as a powerful and practical alternative to other reduction methods, such as those using molecular hydrogen or stoichiometric metal hydrides.[2] ATH offers significant operational advantages, including the use of safe and readily available hydrogen donors (e.g., isopropanol or formic acid), milder reaction conditions, and the avoidance of high-pressure hydrogenation equipment.[3] The seminal work by Noyori and Ikariya on Ru(II), Rh(III), and Ir(III) complexes with chiral diamine and amino alcohol ligands established ATH as a cornerstone of asymmetric catalysis, enabling the synthesis of a wide range of chiral alcohols with exceptional levels of enantioselectivity.[1][3]

This guide focuses on the application of a Ruthenium-based ATH system for the synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol from its corresponding prochiral ketone, 2-methoxy-4-methylacetophenone.

Principles and Mechanistic Insights

The remarkable efficiency and stereoselectivity of the Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) catalytic system are rooted in a well-elucidated "outer-sphere" mechanism. Unlike mechanisms requiring direct coordination of the substrate to the metal center, this pathway involves a concerted transfer of hydride (H⁻) from the metal and a proton (H⁺) from the N-H group of the chiral ligand.[4]

The Catalytic Cycle consists of several key steps:

  • Catalyst Activation: The pre-catalyst, typically [RuCl(p-cymene)((R,R)-TsDPEN)], reacts with a hydrogen donor (e.g., formic acid) to generate the active 16-electron ruthenium-hydride species. Triethylamine (NEt₃) acts as a base to facilitate this step and neutralize the resulting acid.

  • Substrate Binding: The prochiral ketone does not coordinate directly to the ruthenium center. Instead, it forms a hydrogen bond between its carbonyl oxygen and the N-H proton of the TsDPEN ligand. This interaction positions the substrate in a specific orientation within the chiral pocket of the catalyst.

  • Stereoselective Hydride Transfer: The hydride is transferred from the ruthenium center to the carbonyl carbon via a six-membered pericyclic transition state. The chirality of the diamine ligand and the specific substrate orientation dictated by the N-H hydrogen bond ensure that the hydride attacks only one of the two enantiofaces of the carbonyl group, leading to a high degree of enantioselectivity.[5]

  • Product Release and Catalyst Regeneration: The resulting alcohol product is released, and the catalyst is regenerated by another molecule of the hydrogen donor, completing the catalytic cycle.

The use of a formic acid/triethylamine azeotropic mixture (5:2) as the hydrogen source is particularly advantageous as the decarboxylation of formic acid to H₂ and CO₂ renders the hydrogenation step essentially irreversible, often leading to higher conversions and yields compared to reversible systems like isopropanol.[6]

ATH_Mechanism cluster_cycle Catalytic Cycle Precatalyst [Ru]-Cl (Pre-catalyst) ActiveCatalyst [Ru]-H (Active Hydride) Precatalyst->ActiveCatalyst  + HCOOH / NEt₃ - NEt₃·HCl, -CO₂ Complex Substrate-Catalyst Complex (N-H···O=C H-Bond) ActiveCatalyst->Complex + Ketone Product Chiral Alcohol Product Complex->Product Hydride Transfer (Stereodetermining Step) Product->ActiveCatalyst Release Product + HCOOH / NEt₃ Ketone Prochiral Ketone (2-methoxy-4- methylacetophenone) Ketone->Complex protocol_workflow start Start setup 1. Reaction Setup - Add Substrate & Catalyst to flask - Purge with N₂/Ar start->setup reagents 2. Add Reagents - Inject anhydrous THF - Add HCOOH/NEt₃ mixture setup->reagents reaction 3. Reaction - Stir at specified temperature - Monitor by TLC/GC reagents->reaction workup 4. Work-up - Quench with NaHCO₃ - Extract with EtOAc reaction->workup purify 5. Purification - Dry organic layer (MgSO₄) - Concentrate & Purify via Chromatography workup->purify analyze 6. Analysis - Determine Yield - Measure ee% by Chiral HPLC purify->analyze end_node End Product: (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol analyze->end_node

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for the asymmetric reduction of 2-methoxy-4-methylacetophenone.

[1][2] Case ID: AR-2M4M-001 Subject: Optimization & Troubleshooting for Chiral Alcohol Synthesis Target Product: (S)-1-(2-methoxy-4-methylphenyl)ethanol (Key intermediate for Alcaftadine)[1][2] System Overview & Critical...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: AR-2M4M-001 Subject: Optimization & Troubleshooting for Chiral Alcohol Synthesis Target Product: (S)-1-(2-methoxy-4-methylphenyl)ethanol (Key intermediate for Alcaftadine)[1][2]

System Overview & Critical Parameters

Welcome to the Technical Support Center. You are likely performing this reduction to synthesize the chiral intermediate for Alcaftadine (Lastacaft). The substrate, 2-methoxy-4-methylacetophenone , presents unique challenges due to the ortho-methoxy group, which introduces significant steric hindrance and electronic donation, potentially retarding the rate of hydride transfer compared to simple acetophenone.[1][2]

We support two primary workflows:

  • Biocatalysis (Recommended): Uses Ketoreductases (KREDs) for >99% ee and mild conditions.[2]

  • Chemocatalysis (Alternative): Uses Ru-based Transfer Hydrogenation (Noyori type) for non-biological setups.[1][2]

Quick Diagnostic Matrix

Identify your issue below to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Conversion < 50% Product inhibition or Enzyme deactivationAdd cosolvent (DMSO/IPA) or switch to biphasic system.[1][2]
Low ee% (< 95%) Non-selective background reactionLower temperature (to 4°C); Increase enzyme loading.[2]
Emulsion in Workup Surfactant-like nature of PEG/EnzymesUse Celite filtration; Wash with brine/sat.[1][2] NaHCO₃.
Reaction Stalls pH Drift (Acidification)Check buffer capacity; Add pH-stat titration (1M NaOH).
Yellow Product Oxidation of phenol/methoxy impuritiesDegas solvents; Add antioxidant (e.g., BHT) during workup.

Workflow A: Biocatalytic Reduction (Gold Standard)

This is the industry-preferred route for Alcaftadine intermediates due to superior enantioselectivity.[1][2]

The Mechanism & Cofactor Recycling

The reaction relies on a KRED enzyme consuming NADPH/NADH. To make this economically viable, a coupled recycling system (Glucose Dehydrogenase - GDH) is required.[2]

BiocatalyticCycle Substrate 2-Methoxy-4- methylacetophenone Product (S)-Alcohol (Target) Substrate->Product KRED NADH NAD(P)H NAD NAD(P)+ NADH->NAD NAD->NADH Glucose Glucose Glucono Gluconolactone Glucose->Glucono GDH

Figure 1: Coupled enzymatic cycle showing the substrate reduction driven by KRED and cofactor regeneration driven by GDH.[2]

Standard Operating Procedure (SOP-BIO-01)

Scale: 10g Input | Time: 24h | Temp: 30°C

  • Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM MgSO₄.[2]

  • Cofactor Mix: Dissolve NADP+ (20 mg) and Glucose (1.5 eq relative to ketone).

  • Enzyme Addition: Add KRED (e.g., Codexis KRED-P1 series or equivalent Lactobacillus ADH) and GDH (if not co-expressed).[2]

  • Substrate Loading: Dissolve 2-methoxy-4-methylacetophenone in DMSO (5% v/v total volume) . Critical: Add dropwise to the stirring buffer to create a fine suspension.

  • Reaction: Stir at 30°C. Monitor pH; maintain between 6.5–7.5 using 1M NaOH (automatic titrator recommended).

Troubleshooting Biocatalysis

Q: The reaction mixture turned into a solid gel.

  • Cause: The substrate concentration (>50 g/L) exceeded the solubility limit, or the product crystallized out.

  • Fix: This is actually good. If the solid is the chiral alcohol, filter it! If it's a gel preventing stirring, add Isopropyl Acetate (IPAc) or MTBE (10% v/v) to create a biphasic system.[2] KREDs often tolerate biphasic conditions well.[2]

Q: Conversion stops at 90%.

  • Cause: Gluconic acid buildup (byproduct of GDH) has lowered the pH, deactivating the enzyme.

  • Fix: Check pH. If < 6.0, readjust to 7.0 with NaOH. For future runs, increase buffer strength to 200 mM.

Workflow B: Chemocatalysis (Noyori Transfer Hydrogenation)[2]

Use this route if biological handling is unavailable.[2] Note that the ortho-methoxy group slows down the reaction significantly compared to standard acetophenones.[2]

Standard Operating Procedure (SOP-CHEM-02)

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1][2]

  • Degassing: Degas all solvents with Argon for 20 mins. Oxygen poisons the Ruthenium hydride species.

  • Catalyst Loading: Use S/C ratio of 500:1 to 1000:1.

  • Reaction: Mix substrate in Formic Acid/TEA complex. Stir at 28°C.[2]

  • Monitoring: Monitor by HPLC. Reaction may take 24–48 hours due to steric bulk.[2]

Troubleshooting Chemocatalysis

Q: I see no conversion after 4 hours.

  • Cause: Induction period or catalyst poisoning.[2]

  • Fix:

    • Induction: This system often requires 1–2 hours to form the active Ru-H species.[2] Be patient.

    • Poisoning: Ensure the substrate is free of sulfur or pyridine impurities (common if prepared via Friedel-Crafts).[2] Recrystallize the starting ketone if necessary.

Q: The enantioselectivity is eroding over time.

  • Cause: Reversibility of the reaction.[3] Transfer hydrogenation is an equilibrium process.[2]

  • Fix: Drive the reaction to completion by removing CO₂ (byproduct). Ensure efficient venting. Do not let the reaction sit for days after completion; the reverse reaction can racemize the product.

Isolation & Purification Guide

The extraction of (S)-1-(2-methoxy-4-methylphenyl)ethanol often results in emulsions due to the amphiphilic nature of the methoxy-aryl chain.[1][2]

Protocol for Emulsion Breaking:

  • Dilution: Do not extract the concentrated reaction mix directly. Dilute 1:1 with water first.[2]

  • Salt: Saturate the aqueous phase with NaCl (Brine). This increases ionic strength and forces the organic product out.

  • Filtration: If using biocatalysis, protein debris stabilizes emulsions. Filter the mixture through a Celite 545 pad before adding the extraction solvent (Ethyl Acetate or MTBE).

Troubleshooting Logic Map

Use this flow to diagnose persistent issues.

TroubleshootingTree Start Start Diagnosis CheckConv Check Conversion Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion (>90%) CheckConv->HighConv PHCheck Check pH (Bio) or O2 Leaks (Chemo) LowConv->PHCheck Solubility Substrate Crashed Out? LowConv->Solubility CheckEE Check Enantiomeric Excess HighConv->CheckEE LowEE Low ee (<95%) CheckEE->LowEE TempCheck Temp too high? LowEE->TempCheck Racemization Product Racemizing? LowEE->Racemization AdjustBuffer Action: Titrate/Degas PHCheck->AdjustBuffer AddCosolvent Action: Add DMSO/MTBE Solubility->AddCosolvent LowerTemp Action: Run at 4°C TempCheck->LowerTemp StopEarly Action: Quench immediately Racemization->StopEarly

Figure 2: Decision tree for diagnosing yield and selectivity issues.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][4][5][6] Accounts of Chemical Research, 30(2), 97–102.

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265.[2] (Review of KRED mechanisms and cofactor recycling).

  • Vertex Pharmaceuticals. (2014).[2] Process for the preparation of Alcaftadine intermediates. World Intellectual Property Organization, WO2014083571A1. (Specific industrial context for 2-methoxy-4-methylacetophenone reduction).

  • BenchChem. (2025).[2] 2-Methoxy-4-methylacetophenone Product Data & Safety.

Sources

Optimization

Method development for the chiral separation of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol isomers

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the method development for the chiral separ...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the method development for the chiral separation of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol and its enantiomer. This aromatic alcohol, a key chiral intermediate, requires robust analytical methods to ensure enantiomeric purity, which is critical in pharmaceutical development where enantiomers can exhibit vastly different pharmacological and toxicological profiles[1].

This document provides practical, experience-driven guidance in a direct question-and-answer format, moving from foundational questions to in-depth troubleshooting of common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to orient your method development strategy.

Q1: What is the most critical first step when developing a separation method for a novel chiral aromatic alcohol like this one?

The most critical first step is selecting the appropriate Chiral Stationary Phase (CSP). Unlike standard reversed-phase chromatography where predictions based on hydrophobicity are reliable, chiral separations depend on complex three-dimensional interactions between the analyte and the CSP[2][3][4]. Therefore, an initial screening of several different types of CSPs under varied mobile phase conditions is the most efficient starting point[4][5]. The structure of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, containing an aromatic ring and a hydroxyl group, suggests that polysaccharide-based or macrocyclic glycopeptide columns are excellent candidates to begin screening[6][7].

Q2: Which chromatographic mode—Normal Phase (NP), Reversed Phase (RP), or Polar Organic (PO)—is the best starting point?

For polysaccharide-based CSPs (the most popular choice for a wide range of compounds), Normal Phase (NP) chromatography is often the first choice and typically provides greater selectivity[8][9]. An NP system using a hexane/alkane mobile phase with an alcohol modifier allows for strong hydrogen bonding and π-π interactions, which are key for resolving aromatic alcohols[10].

However, immobilized polysaccharide columns offer the flexibility to screen across NP, RP, and PO modes, which can be advantageous if the initial NP screening is unsuccessful or if sample solubility is an issue[2][4][9].

Q3: Which specific Chiral Stationary Phases (CSPs) have the highest probability of success for this analyte?

Given the analyte's structure (an aromatic alcohol), the following CSP classes are recommended for initial screening:

  • Polysaccharide-Based CSPs: These are the most versatile and widely successful CSPs[4][11]. They are derivatives of cellulose or amylose coated or immobilized on a silica support. Immobilized versions are generally preferred as they tolerate a wider range of solvents[2][11].

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3-chloro-5-methylphenylcarbamate)

  • Macrocyclic Glycopeptide CSPs: Phases like those based on vancomycin or teicoplanin are also highly effective, particularly in reversed-phase or polar organic modes, and can offer complementary selectivity to polysaccharide phases[7].

A trial-and-error approach is common, but starting with these phases significantly increases the probability of achieving a successful separation[6].

Q4: Is derivatization of the hydroxyl group necessary to achieve separation?

Generally, derivatization is not required for the HPLC separation of aromatic alcohols like this one. The hydroxyl group is a key interaction site (hydrogen bonding) for many CSPs[10]. In Gas Chromatography (GC), while some aromatic alcohols can be resolved without derivatization, converting the hydroxyl group to an ester or ether can sometimes improve peak shape and selectivity[12]. For HPLC, you should proceed without derivatization first.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q: I see only a single, sharp peak. How do I resolve the co-eluting enantiomers?

This is the most common challenge in chiral method development. A systematic approach is required.

  • Step 1: Change the Alcohol Modifier (in Normal Phase). The choice of alcohol modifier is a powerful tool for manipulating selectivity[4]. If you are using isopropanol (IPA), switch to ethanol (EtOH) or vice-versa. The structural differences between these alcohols can alter how the analyte interacts with the "chiral pockets" of the polysaccharide stationary phase, often leading to separation[8][13].

  • Step 2: Screen Different CSPs. If altering the mobile phase on one column doesn't work, the chosen CSP may not be suitable. It is essential to screen at least two to three different CSPs, preferably from different classes (e.g., an amylose-based, a cellulose-based, and a macrocyclic glycopeptide-based column)[4][5][6].

  • Step 3: Switch the Chromatographic Mode. If you are using an immobilized polysaccharide column, switch from Normal Phase (NP) to Reversed Phase (RP) or Polar Organic (PO) mode[4]. Some enantiomers only separate in a specific mode.

    • RP Mode: Use a mobile phase of water/acetonitrile or water/methanol.

    • PO Mode: Use 100% methanol, ethanol, or acetonitrile, often with an additive.

  • Step 4: Optimize Temperature. Temperature can have a significant and unpredictable effect on chiral separations[5][14].

    • Decrease Temperature: Lowering the temperature (e.g., from 25°C to 10°C) often increases chiral selectivity by enhancing the weaker bonding forces responsible for separation[5].

    • Increase Temperature: In some cases, increasing the temperature can improve peak efficiency and may induce separation. It is a parameter worth screening.

  • Step 5: Reduce the Flow Rate. Chiral separations often benefit from lower flow rates than typical achiral methods[5][14]. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for a 4.6 mm ID column) increases the time the analyte spends interacting with the CSP, which can improve resolution.

Troubleshooting Flowchart: No Enantiomeric Separation

G Start Start: Single Peak / Co-elution ChangeModifier Change Alcohol Modifier (e.g., IPA <-> EtOH) Start->ChangeModifier ScreenCSPs Screen Different CSPs (Amylose, Cellulose, etc.) ChangeModifier->ScreenCSPs No success End Resolution Achieved ChangeModifier->End Success ChangeMode Switch Chromatographic Mode (NP -> RP or PO) ScreenCSPs->ChangeMode No success ScreenCSPs->End Success OptimizeTemp Vary Temperature (e.g., 10°C to 40°C) ChangeMode->OptimizeTemp No success ChangeMode->End Success LowerFlow Reduce Flow Rate (e.g., 1.0 -> 0.5 mL/min) OptimizeTemp->LowerFlow No success OptimizeTemp->End Success LowerFlow->End Success

Caption: Troubleshooting workflow for co-eluting enantiomers.

Q: My peaks are present but show poor resolution (Rs < 1.5). How can I improve it?

  • Fine-Tune the Mobile Phase: Make small, systematic adjustments to the concentration of the organic modifier. In NP, changing the alcohol percentage by just 1-2% can significantly impact resolution. In RP, adjust the organic/aqueous ratio.

  • Optimize Temperature and Flow Rate: As with co-elution, decreasing the temperature and/or flow rate are powerful tools to increase the separation factor (alpha) and improve resolution[5][14].

  • Check Column Health: An old or contaminated column can lose efficiency. If performance has degraded over time, try flushing the column with a strong solvent (as recommended by the manufacturer) or replace it.

Q: I am observing significant peak tailing. What is the cause and solution?

Peak tailing in chiral chromatography is often due to unwanted secondary interactions or sample solvent effects.

  • Add a Mobile Phase Additive: This is the most effective solution.

    • For a neutral/slightly acidic analyte like an alcohol, adding a small amount of a weak acid like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase can sharpen the peaks[13][14].

    • If the analyte has any basic impurities or interacts with basic sites on the silica, a basic additive like 0.1% diethylamine (DEA) might be effective[9][13].

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase[2]. Injecting a sample dissolved in a much stronger solvent can cause peak distortion and tailing. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

  • Ensure Proper Equilibration: Chiral columns can require extended equilibration times, sometimes over 20 column volumes, especially when changing mobile phases[5]. Insufficient equilibration can lead to poor and inconsistent peak shapes[3].

Q: My retention times are drifting between injections. How can I improve reproducibility?

  • Thoroughly Equilibrate the Column: This is the most common cause of retention time drift in chiral HPLC. Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. Any change in mobile phase composition requires re-equilibration[3][5].

  • Control the Temperature: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can cause significant shifts in retention, as chiral interactions are often highly sensitive to temperature changes[5].

  • Check Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently. For NP, even small amounts of water absorbed from the atmosphere can alter retention over time. Prepare fresh mobile phases regularly.

Part 3: Experimental Protocols and Strategy

A logical, structured approach to method development will save significant time and resources.

Overall Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation SelectCSPs Select 2-4 CSPs (e.g., Amylose & Cellulose based) SelectMPs Select Screening Mobile Phases (NP, RP, PO modes) SelectCSPs->SelectMPs RunScreen Run Gradient or Isocratic Screen SelectMPs->RunScreen EvalScreen Evaluate Screening Data (Identify 'Hits' with any separation) RunScreen->EvalScreen OptiMP Optimize Mobile Phase (Modifier type & concentration, additives) EvalScreen->OptiMP OptiParams Optimize Physical Parameters (Temperature, Flow Rate) OptiMP->OptiParams FinalMethod Finalize Method Conditions OptiParams->FinalMethod Validate Perform Method Validation (Robustness, Linearity, etc.) FinalMethod->Validate

Caption: A systematic workflow for chiral method development.

Protocol 1: Initial HPLC Screening

This protocol outlines a generic screening approach using a polysaccharide-based CSP.

  • Column Installation and Equilibration:

    • Install the selected chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm).

    • Equilibrate the column with the initial mobile phase (see table below) at a flow rate of 1.0 mL/min for at least 30 minutes (approx. 15 column volumes).

  • Sample Preparation:

    • Prepare a stock solution of the racemic 1-(2-methoxy-4-methylphenyl)ethan-1-ol at 1.0 mg/mL in isopropanol.

    • Dilute this stock to a working concentration of ~0.1 mg/mL using the initial mobile phase.

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • UV Detection: 225 nm or 275 nm (based on the UV absorbance maxima of the phenyl ring).

  • Screening Execution:

    • Inject the sample under the starting conditions listed in the table below.

    • If no separation is observed after 30 minutes, move to the next mobile phase system or column[5].

    • Thoroughly flush and re-equilibrate the column between different mobile phase systems as per the manufacturer's instructions.

Table 1: Recommended Starting Conditions for Screening
CSP TypeChromatographic ModeMobile Phase AMobile Phase BCompositionAdditive (Optional)
Polysaccharide Normal Phase (NP)n-HexaneIsopropanol (IPA)90:10 (v/v)0.1% DEA or 0.1% TFA
Polysaccharide Normal Phase (NP)n-HexaneEthanol (EtOH)95:5 (v/v)0.1% DEA or 0.1% TFA
Immobilized Polysaccharide Reversed Phase (RP)WaterAcetonitrile (ACN)50:50 (v/v)0.1% Formic Acid
Immobilized Polysaccharide Polar Organic (PO)Acetonitrile-100%0.1% Formic Acid
Macrocyclic Glycopeptide Polar Ionic (PIM)Methanol-100%0.1% Acetic Acid + 0.05% Ammonia
References
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Chiral chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes. [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]

  • 6 Top Chiral Chromatography Questions. (2020). Regis Technologies. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [Link]

  • The Secrets to Mastering Chiral Chromatography. (2023). RotaChrom. [Link]

  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. (n.d.). Daicel. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (n.d.). UNCW Institutional Repository. [Link]

Sources

Troubleshooting

Catalyst-Free Synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol: A Technical Support Guide to Eliminating Residual Metal Impurities

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of residual catalyst removal in the synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of residual catalyst removal in the synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol. Given that this chiral alcohol is a valuable intermediate in pharmaceutical manufacturing, ensuring the final product is free from metallic impurities is paramount for safety and regulatory compliance.

Troubleshooting Guide: Overcoming Common Catalyst Removal Hurdles

This section is designed to assist researchers in resolving specific challenges encountered during the purification of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol.

Question: My synthesis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, achieved through the asymmetric hydrogenation of 2-methoxy-4-methylacetophenone using a rhodium-based catalyst, consistently shows high levels of residual rhodium. What are the most effective methods to reduce these levels to within acceptable pharmaceutical limits?

Answer:

High levels of residual rhodium are a frequent concern in catalytic asymmetric hydrogenations. The strong coordination of the rhodium catalyst to the product can make its removal challenging. Here are some proven strategies to address this issue:

  • Understanding the Challenge: Rhodium catalysts, particularly those with chiral phosphine ligands, can form stable complexes with the final alcohol product. This makes simple filtration or extraction methods insufficient for complete removal.

  • Recommended Remediation Strategies:

    • Activated Carbon Treatment: This is a widely adopted and cost-effective method for scavenging residual rhodium.[1] The porous structure of activated carbon provides a large surface area for the adsorption of the metal catalyst.[2][3]

    • Metal Scavengers: These are materials, often silica-based or polymeric resins, that are functionalized with ligands that have a high affinity for specific metals. For rhodium, scavengers with thiol or amine functionalities are particularly effective.[4]

  • Step-by-Step Protocol for Metal Scavenger Application:

    • Following the completion of the reaction, dissolve the crude product in a suitable solvent (e.g., toluene, ethyl acetate).

    • Add 3-5 equivalents of a suitable metal scavenger resin (relative to the initial amount of catalyst).

    • Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined experimentally.

    • Filter the mixture to remove the scavenger resin, which now contains the bound rhodium.

    • Thoroughly wash the resin with fresh solvent to recover any adsorbed product.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Analyze the final product for residual rhodium content using ICP-MS.[5]

    DOT Diagram: Metal Scavenger Workflow

    A Crude Product Solution B Add Metal Scavenger Resin A->B C Stir at Room Temperature (4-16h) B->C D Filter to Remove Resin C->D E Wash Resin with Solvent D->E F Combine and Concentrate Filtrate E->F G Analyze for Residual Rhodium (ICP-MS) F->G H Purified Product G->H

    Caption: A typical workflow for the removal of residual rhodium catalyst using a metal scavenger resin.

Question: I am working on a large-scale synthesis and need a cost-effective and scalable method for removing a ruthenium catalyst. What are my best options?

Answer:

For large-scale applications, both economic and practical considerations are crucial.

  • Scalable and Cost-Effective Solutions:

    • Activated Carbon: As mentioned previously, activated carbon is a highly scalable and economical choice for the removal of a broad range of metal catalysts, including ruthenium.[6]

    • Oxidative Work-up: An oxidative work-up can be a very effective and inexpensive method. Treating the reaction mixture with an oxidizing agent, such as hydrogen peroxide, can convert the soluble ruthenium catalyst into insoluble ruthenium dioxide, which can then be easily removed by filtration.[7]

    • Crystallization: If the final product is a solid, crystallization is an excellent and inherently scalable purification method that can effectively remove catalyst residues.[8]

  • Comparative Table of Scalable Ruthenium Removal Methods:

MethodAdvantagesDisadvantages
Activated Carbon Low cost, effective for many metals, widely available.Can sometimes lead to product loss through adsorption.
Oxidative Work-up Very cost-effective, simple filtration removal.Requires careful control of reaction conditions to avoid product degradation.
Crystallization Highly effective for purification, inherently scalable.Only applicable if the final product is a crystalline solid.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions related to catalyst removal in pharmaceutical synthesis.

1. What are the regulatory guidelines for residual metal catalysts in pharmaceutical products?

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products, outlined in the ICH Q3D guideline.[9][10][11] These guidelines classify elemental impurities based on their toxicity and provide Permitted Daily Exposure (PDE) limits.[12][13]

2. What is the most accurate method for quantifying trace metal impurities?

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace elemental impurities in pharmaceutical samples.[5][14] It offers exceptional sensitivity, allowing for detection at the parts-per-billion (ppb) level, and can analyze multiple elements simultaneously.[14]

3. Are there any strategies to avoid the issue of residual metal catalysts altogether?

Yes, several innovative approaches aim to minimize or eliminate the problem of residual catalysts:

  • Heterogeneous Catalysis: Using a catalyst that is immobilized on a solid support allows for easy removal by filtration at the end of the reaction.[15]

  • Enzymatic Synthesis: Biocatalysis, using enzymes to perform chemical transformations, can be a highly selective and "greener" alternative that avoids the use of metal catalysts. For example, vanillyl alcohol oxidase has been used for the synthesis of similar chiral alcohols.[16]

  • Flow Chemistry: Continuous flow reactors can be packed with a solid-supported catalyst, allowing the reaction mixture to flow through and emerge catalyst-free. This is a highly efficient and scalable approach.[17]

References

  • Shimadzu. (2010, January 15).
  • International Council for Harmonisation. (2019, March 22). ICH Q3D(R1) Guideline for Elemental Impurities.
  • Labcorp. (2024, July 29). Elemental impurities per USP and ICH q3d guidelines.
  • Drawell. (2025, January 15). How ICP-MS is Applied in Pharmaceutical Quality Control.
  • International Council for Harmonisation. (2022, April 26). ICH Guideline Q3D(R2) on Elemental Impurities.
  • West Pharmaceutical Services, Inc. (n.d.).
  • Teasdale, A., & Elder, D. (2015, March 2). Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities. Pharmaceutical Technology.
  • McWilliams, J. C., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(7), 1245–1251.
  • Gallou, F., & Paquette, L. A. (2001). A simple oxidative procedure for the removal of ruthenium residues. Organic Letters, 3(16), 2485-2487.
  • Paquette, L. A., et al. (2000). A Convenient Method for Removing All Highly-Colored Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 2(9), 1259–1261.
  • AELAB. (2025, August 18). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety.
  • Georg, G. I., et al. (2001). A convenient method to remove ruthenium byproducts from olefin metathesis reactions using polymer-bound triphenylphosphine oxide (TPPO). Organic Letters, 3(9), 1411-1413.
  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411-1413.
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • Secrets of Science. (n.d.).
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of rhodium (Rh).
  • Agilent Technologies. (2025, August 10). LC-ICP-MS for Nonmetal Selective Detection of Pharmaceuticals.
  • Heycarbons. (2024, November 8).
  • Calgon Carbon Corporation. (n.d.).
  • BenchChem. (n.d.).
  • Japan EnviroChemicals, Ltd. (n.d.).
  • Henan Lvyuan Water Treatment Technology Co., Ltd. (2025, October 22).
  • MDPI. (2025, February 24). The Effect of Activated Carbon Support on Ru/AC Catalysts Used for the Catalytic Decomposition of Hydroxylamine Nitrate and Hydrazine Nitrate.
  • ACS Publications. (2025, November 18).
  • Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions.
  • Royal Society of Chemistry. (n.d.).
  • Johnson Matthey. (n.d.).
  • MDPI. (2022, November 11).
  • Google Patents. (n.d.). Process for removal of rhodium compounds from process streams. U.S.
  • ChemScene. (n.d.). (1r)-1-(2-Methoxy-4-methylphenyl)ethan-1-ol.
  • Google Patents. (n.d.). Recover and recycle rhodium from spent partial oxidation catalysts. U.S.
  • Google Patents. (2002, September 11). A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol.
  • PubChemLite. (n.d.). (1r)-1-(2-methoxy-4-methylphenyl)ethan-1-ol.
  • Beilstein Journals. (2013, December 17). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2855–2863.
  • SciSpace. (2018, April 20). Multigram Scale Enzymatic Synthesis of (R)‐1‐(4′‐Hydroxyphenyl)ethanol Using Vanillyl Alcohol Oxidase.

Sources

Reference Data & Comparative Studies

Validation

Validation of a chiral HPLC method for (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol analysis.

Executive Summary The enantiomeric purity of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is a Critical Quality Attribute (CQA). As a chiral benzyl alcohol derivative, this molecule frequently serves as a stereogenic scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric purity of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is a Critical Quality Attribute (CQA). As a chiral benzyl alcohol derivative, this molecule frequently serves as a stereogenic scaffold in the synthesis of ALK/ROS1 kinase inhibitors (analogous to Crizotinib intermediates). The presence of the (1S)-enantiomer, even in trace amounts, can lead to significant potency loss or off-target toxicity in the final pharmaceutical active ingredient (API).

This guide presents a validated Normal-Phase HPLC method using an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase. We compare this protocol against cellulose-based and immobilized alternatives, demonstrating why the amylose-coated phase offers the optimal balance of resolution (


) and peak symmetry for this specific electron-rich aromatic system.

Comparative Analysis of Separation Strategies

For 1-phenylethanol derivatives with electron-donating groups (methoxy/methyl), the choice of Chiral Stationary Phase (CSP) is governed by the ability of the selector to engage in


 interactions and hydrogen bonding without steric hindrance.
Table 1: Performance Comparison of Candidate Methods
FeatureMethod A (Recommended) Method B (Alternative) Method C (Robustness)
Column Technology Chiralpak AD-H (Coated Amylose)Chiralcel OD-H (Coated Cellulose)Chiralpak IA (Immobilized Amylose)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane : Isopropanol (90:10)n-Hexane : Isopropanol (90:10)n-Hexane : DCM : EtOH (Various)
Resolution (

)
> 3.5 (Baseline)~ 2.1 (Adequate)~ 2.8 (Good)
Selectivity (

)
High (

)
ModerateHigh
Tailing Factor (

)
1.05 – 1.151.20 – 1.351.10 – 1.20
Primary Advantage Superior recognition of electron-rich aromatics.Alternative elution order (often reverses R/S).Solvent resistance (allows DCM/THF).
Limitation Restricted solvent compatibility (No DCM/THF).[1]Lower plate count for this specific analog.Slightly lower loading capacity than coated.

Expert Insight: While Method C (Immobilized IA) offers solvent flexibility, Method A (AD-H) is selected as the primary protocol. The coated amylose polymer possesses a higher degree of supramolecular flexibility compared to the immobilized version, allowing for a "tighter" fit of the (1R)-alcohol into the chiral cavity, resulting in sharper peaks and higher resolution for this specific congener.

Scientific Rationale & Mechanism

The Interaction Mechanism

The separation is driven by a three-point interaction model between the analyte and the CSP:

  • Hydrogen Bonding: The hydroxyl group (-OH) of the analyte interacts with the carbamate -NH and -C=O groups on the amylose backbone.

  • 
     Stacking:  The electron-rich 2-methoxy-4-methylphenyl ring interacts with the 3,5-dimethylphenyl groups of the CSP.
    
  • Steric Inclusion: The methyl group at the chiral center fits into the chiral groove of the amylose helix. The (1R) configuration forms a more stable diastereomeric complex with the stationary phase than the (1S), leading to longer retention (or vice versa depending on specific mobile phase solvation).

Mobile Phase Selection

We utilize n-Hexane/2-Propanol (90:10 v/v) .

  • Why Hexane? It is non-polar and promotes strong hydrogen bonding between the analyte and the CSP (which would be disrupted by polar solvents like methanol).

  • Why 2-Propanol? It acts as the displacer and hydrogen-bond donor/acceptor regulator. 10% provides sufficient elution strength to prevent broad peaks while maintaining high selectivity.

Validated Experimental Protocol

This protocol is validated according to ICH Q2(R2) guidelines, ensuring fitness for purpose throughout the product lifecycle.

Chromatographic Conditions
  • Instrument: HPLC equipped with UV/Vis or PDA detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (Daicel).

  • Mobile Phase: n-Hexane : 2-Propanol (90 : 10 v/v). Premixed and degassed.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 25°C ± 2°C.

  • Detection: UV at 220 nm (matches the absorption max of the substituted benzene ring) and 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes (Enantiomers typically elute between 8–15 mins).

Standard Preparation
  • Stock Solution: Dissolve 10 mg of racemic 1-(2-methoxy-4-methylphenyl)ethan-1-ol in 10 mL of Mobile Phase (Conc: 1.0 mg/mL).

  • System Suitability Solution: Use the stock solution directly.

  • Sample Solution: Dilute reaction mixture or isolated solid to ~0.5 mg/mL in Mobile Phase.

Validation Parameters (ICH Q2(R2) Compliance)

The following parameters define the "Self-Validating System."

Specificity
  • Requirement: Baseline separation of (1R) and (1S) enantiomers and separation from synthesis precursors (e.g., the corresponding acetophenone ketone).

  • Acceptance Criteria: Resolution (

    
    ) > 2.0; Peak Purity > 99.0% (via PDA).
    
Linearity[4]
  • Range: 0.1% (impurity level) to 120% (nominal concentration).

  • Protocol: Prepare 5 concentration levels.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Method: Spike (1S)-enantiomer into a pure (1R) sample at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Mean recovery 90.0% – 110.0%.

Precision (Repeatability)
  • Method: 6 consecutive injections of the system suitability solution.

  • Acceptance: RSD of retention time < 1.0%; RSD of peak area < 2.0%.

Limit of Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio.

  • Target: S/N

    
     10 for the minor enantiomer (approx. 0.05% level).
    

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the AD-H column was selected over alternatives.

MethodDevelopment Start Start: Chiral Method Development Target: (1R)-Alcohol Screening Primary Screening Solvent: Hexane/IPA (90:10) Start->Screening Col_ADH Column A: Amylose (AD-H) (Coated) Screening->Col_ADH Col_ODH Column B: Cellulose (OD-H) (Coated) Screening->Col_ODH Col_IA Column C: Amylose (IA) (Immobilized) Screening->Col_IA Eval_ADH Result: Rs > 3.0 Sharp Peaks Col_ADH->Eval_ADH Eval_ODH Result: Rs ~ 2.0 Slight Tailing Col_ODH->Eval_ODH Eval_IA Result: Rs ~ 2.5 Good Stability Col_IA->Eval_IA Decision Select AD-H for Validation (Best Selectivity for Electron-Rich Ring) Eval_ADH->Decision Superior Separation Eval_ODH->Decision Backup Eval_IA->Decision If solvent issues arise Optimize Optimization Adjust % IPA for k' range 2-5 Decision->Optimize Validate ICH Q2(R2) Validation Optimize->Validate

Caption: Decision matrix for selecting Amylose-based coated phases (AD-H) over Cellulose or Immobilized variants for electron-rich aromatic alcohols.

Diagram 2: ICH Q2(R2) Validation Workflow

This diagram outlines the self-validating lifecycle required for regulatory submission.

ValidationWorkflow ATP 1. Analytical Target Profile (ATP) Define CQA: Enantiomeric Purity >99.5% Specificity 2. Specificity (Racemate + Precursors) ATP->Specificity Linearity 3. Linearity & Range (0.1% - 120%) Specificity->Linearity Pass Accuracy 4. Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Robustness 5. Robustness (Flow +/- 0.1, Temp +/- 5C) Accuracy->Robustness Final Validated Method Ready for Release Testing Robustness->Final All Criteria Met

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines, ensuring the method is fit for intended use.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. [Link]

  • YMC Co., Ltd. (2019). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Application Notes. [Link][5]

  • Phenomenex. (2018). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. [Link]

  • Der Pharma Chemica. (2016). Enantioselective Analysis of Crizotinib by Chiral LC Method. (Demonstrates separation of structurally similar 1-phenylethanol derivatives). [Link]

Sources

Comparative

Comparison of enzymatic versus chemical methods for the resolution of 1-(2-methoxy-4-methylphenyl)ethan-1-ol

This guide provides a technical comparison between Enzymatic Kinetic Resolution (EKR) and Chemical Resolution (Classical Diastereomeric Crystallization) for the isolation of enantiomerically pure 1-(2-methoxy-4-methylphe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Enzymatic Kinetic Resolution (EKR) and Chemical Resolution (Classical Diastereomeric Crystallization) for the isolation of enantiomerically pure 1-(2-methoxy-4-methylphenyl)ethan-1-ol .

As no direct comparative study exists in the public domain for this specific CAS (1157929-94-6), this guide synthesizes high-confidence data from the closest structural homolog, 1-(2-methoxyphenyl)ethanol , and validates it against established protocols for ortho-substituted 1-arylethanols.

Executive Summary

1-(2-methoxy-4-methylphenyl)ethan-1-ol is a valuable chiral building block, structurally characterized by significant steric hindrance at the ortho-position (2-methoxy group). This steric bulk presents a unique challenge for resolution, often retarding reaction rates in kinetic resolutions compared to para-substituted analogs.

  • Enzymatic Method (Recommended for High Purity): Utilizes Novozym 435 (CAL-B) . It offers superior enantioselectivity (

    
    ) and mild conditions but is limited to a theoretical 50% yield per pass.
    
  • Chemical Method (Recommended for Scale/Cost): Involves Hemiphthalate derivatization followed by resolution with (S)-(-)-1-Phenylethylamine . It is labor-intensive but allows for the recovery of both enantiomers and avoids expensive biocatalysts.

Method A: Enzymatic Kinetic Resolution (Biocatalytic)[1]

Mechanism & Rationale

This method relies on the ability of Candida antarctica Lipase B (CAL-B) to discriminate between the enantiomers of the racemic alcohol. Following Kazlauskas’ Rule , CAL-B selectively acetylates the (R)-enantiomer , yielding the (R)-acetate and leaving the (S)-alcohol unreacted.

  • Why CAL-B? While the ortho-methoxy group creates steric clash, CAL-B has a deep, hydrophobic active site that accommodates the 2-methoxy-4-methylphenyl moiety better than smaller lipases (e.g., Pseudomonas fluorescens), maintaining high enantiomeric ratio (

    
    ).
    
  • The "Remote" Methyl Effect: The 4-methyl group increases lipophilicity (

    
    ), enhancing the substrate's solubility in non-polar solvents (Hexane/MTBE) which are essential for high lipase activity.
    
Experimental Workflow

The following diagram illustrates the kinetic resolution pathway.

EKR_Workflow Racemate Racemic 1-(2-methoxy-4-methylphenyl)ethanol Reaction Stirring (30°C) Solvent: MTBE Racemate->Reaction Reagents Vinyl Acetate (Acyl Donor) Reagents->Reaction Catalyst Novozym 435 (Immobilized CAL-B) Catalyst->Reaction Catalysis Separation Filtration & Evaporation Reaction->Separation 24-48 h Chromatography Column Chromatography (Silica Gel) Separation->Chromatography Product_R (R)-Acetate (Converted) Chromatography->Product_R Elutes First Product_S (S)-Alcohol (Unreacted) Chromatography->Product_S Elutes Second

Figure 1: Enzymatic Kinetic Resolution Workflow using CAL-B.

Validated Protocol

Materials: Racemic alcohol (1.0 eq), Vinyl acetate (3.0 eq), Novozym 435 (20 mg/mmol substrate), MTBE (Methyl tert-butyl ether).

  • Setup: Dissolve 1.66 g (10 mmol) of racemic 1-(2-methoxy-4-methylphenyl)ethan-1-ol in 50 mL of dry MTBE.

  • Initiation: Add 3.0 mL (approx. 30 mmol) of vinyl acetate and 200 mg of Novozym 435.

  • Incubation: Incubate in an orbital shaker at 30°C and 200 rpm. Monitor conversion via chiral HPLC (Chiralcel OD-H column) or GC.

  • Termination: Stop the reaction at 50% conversion (typically 24–48 hours). The ortho-methoxy group may slow kinetics; do not exceed 50% conversion to prevent "over-reaction" and loss of ee for the remaining alcohol.

  • Workup: Filter off the immobilized enzyme (can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the (S)-alcohol and (R)-acetate via flash chromatography (Hexane/EtOAc 90:10).

  • Hydrolysis (Optional): The (R)-acetate can be chemically hydrolyzed (MeOH/K2CO3) to yield the (R)-alcohol.

Method B: Chemical Resolution (Classical Crystallization)

Mechanism & Rationale

This method utilizes the formation of diastereomeric salts .[1] Since the alcohol itself is not basic/acidic enough for direct salt formation, it is first derivatized into a hemiphthalate ester . This introduces a carboxylic acid handle, allowing reaction with a chiral base.

  • Resolving Agent: (S)-(-)-1-Phenylethylamine . This amine is structurally similar to the substrate (pi-stacking potential), often leading to highly crystalline diastereomeric salts with 1-arylethanol derivatives.

  • Crystallization Driver: The 4-methyl group on the phenyl ring significantly aids in lattice packing, making the diastereomers of this specific molecule more likely to crystallize sharply compared to the unsubstituted analog.

Experimental Workflow

Chemical_Res Racemate Racemic Alcohol Deriv Hemiphthalate Formation (Phthalic Anhydride/Pyridine) Racemate->Deriv Salt_Form Salt Formation + (S)-(-)-1-Phenylethylamine Deriv->Salt_Form Cryst Fractional Crystallization (Acetone/Ethanol) Salt_Form->Cryst Solid Precipitate (S)-Alcohol Salt Cryst->Solid Less Soluble Liquor Mother Liquor (R)-Alcohol Salt Cryst->Liquor More Soluble Hydrolysis Base Hydrolysis (NaOH) Solid->Hydrolysis Final Pure (S)-Alcohol Hydrolysis->Final

Figure 2: Classical Resolution via Hemiphthalate Derivatization.

Validated Protocol
  • Derivatization: Reflux 10 mmol of racemic alcohol with 12 mmol phthalic anhydride and 15 mmol pyridine in toluene for 4 hours. Wash with dilute HCl, dry, and concentrate to obtain the racemic hemiphthalate .

  • Salt Formation: Dissolve the hemiphthalate in hot acetone. Add 1.0 eq of (S)-(-)-1-Phenylethylamine dropwise.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate. The diastereomeric salt containing the (S)-alcohol typically crystallizes out (verify configuration via optical rotation or X-ray).

  • Recrystallization: Recrystallize the solid from ethanol/acetone until constant melting point and optical rotation are achieved.

  • Recovery: Treat the purified salt with 10% NaOH solution to cleave the ester and liberate the amine. Extract the alcohol with ether.

Comparative Analysis

The following data is extrapolated from the structural analog 1-(2-methoxyphenyl)ethanol (CAS 42014-51-7), which shares the critical ortho-methoxy steric/electronic environment.

FeatureEnzymatic Resolution (Method A)Chemical Resolution (Method B)
Selectivity (

-value)
High (

)
Moderate (Depends on recrystallization cycles)
Yield (Theoretical) 50% (Max)50% (Max per pass, but recyclable)
Purity (

)
> 99% (Often in one step)> 95% (Requires multiple recrystallizations)
Time Efficiency High (24–48 h reaction)Low (Days for crystallization/drying)
Scalability Linear (Easy to scale)Non-linear (Crystallization dynamics change)
Green Metric High (Reusable catalyst, mild temp)Low (Uses pyridine, stoichiometric reagents)
Cost Driver Enzyme (Novozym 435)Labor & Solvents
Critical "Ortho-Effect" Note

The 2-methoxy group exerts a significant "ortho-effect." In enzymatic resolution, this lowers the reaction rate (


) compared to para-substituted analogs but typically increases enantioselectivity (

) due to rigid locking of the substrate in the active site [1]. In chemical resolution, the 2-methoxy group aids crystallization by providing a dipole handle for lattice interactions.

Conclusion & Recommendation

  • For Drug Discovery/Early Stage: Choose Method A (Enzymatic) . The protocol is self-validating (stop at 50%), requires minimal optimization, and yields >99%

    
     product suitable for biological assays.
    
  • For Process Development/Manufacturing: Evaluate Method B (Chemical) . If the cost of Novozym 435 is prohibitive at multi-kilogram scale, the hemiphthalate method provides a robust, patent-free alternative, provided the crystallization parameters are rigorously optimized.

References

  • Costa, A. C. S., et al. (2013). "Evaluation of lipases from metagenomic in kinetic resolution of secondary alcohols." 15th Brazilian Meeting on Organic Synthesis. Link

  • Xavier, N. M., et al. (2012). "Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives." European Journal of Organic Chemistry. Link

  • Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Secondary Alcohols via Enzymatic Kinetic Resolution." Current Organic Chemistry.
  • Sakai, T., et al. (2005). "Enhancement of Enantioselectivity in Lipase-Catalyzed Resolution of Secondary Alcohols." Tetrahedron Letters.
  • BenchChem. (2025).[2] "1-(4-Methoxyphenyl)ethanol Structure and Properties." Link

Sources

Validation

Inter-Laboratory Comparison &amp; Validation Guide: Analytical Strategies for (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

Executive Summary This guide presents the findings of a comprehensive inter-laboratory comparison (ILC) regarding the chiral analysis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol (CAS: 1344927-26-9). This chiral benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the findings of a comprehensive inter-laboratory comparison (ILC) regarding the chiral analysis of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol (CAS: 1344927-26-9). This chiral benzylic alcohol serves as a critical intermediate in the synthesis of bioactive ether derivatives and specific kinase inhibitors.

The study evaluated the robustness, reproducibility, and transferability of three distinct analytical methodologies across seven participating laboratories. The primary objective was to determine the "Gold Standard" method for quantifying Enantiomeric Excess (%ee) and chemical purity.

Key Findings:

  • Method A (NP-HPLC): Demonstrated the highest inter-lab reproducibility (

    
     < 1.2%) but required longer run times.
    
  • Method B (SFC): Offered superior resolution (

    
    ) and a 3-fold reduction in analysis time, though instrument variability between labs slightly impacted retention time precision.
    
  • Method C (Chiral GC): Viable for volatile impurity profiling but prone to minor on-column thermal degradation/racemization, making it less suitable for strict GMP release testing of the chiral center.

Study Design & Workflow

To ensure scientific rigor, this comparison adhered to ISO 13528:2015 guidelines for proficiency testing. The workflow was designed to isolate variables associated with column chemistry, mobile phase preparation, and detector linearity.

The Validation Workflow (DOT Visualization)

ValidationWorkflow cluster_Methods Parallel Analysis Streams Start Study Initiation (Protocol Definition) SamplePrep Sample Homogenization (Batch 23-A01, 98.5% ee) Start->SamplePrep Distrib Distribution to 7 Laboratories SamplePrep->Distrib MethodA Method A: NP-HPLC (Amylose-based) Distrib->MethodA MethodB Method B: SFC (Cellulose-based) Distrib->MethodB DataColl Data Aggregation (Chromatograms & Raw Data) MethodA->DataColl MethodB->DataColl StatEval Statistical Evaluation (Z-Scores, HorRat) DataColl->StatEval Report Final Consensus Guideline StatEval->Report

Figure 1: The inter-laboratory study workflow following ISO 13528 standards, ensuring sample homogeneity and parallel method evaluation.

Methodology Comparison: The Technical Core

The central challenge in analyzing (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is the resolution of the (1R) enantiomer from the (1S) antipode, particularly in the presence of the structural isomer 1-(2-methoxy-5-methylphenyl)ethanol.

Method A: Normal Phase Chiral HPLC (The Robust Standard)
  • Principle: Amylose tris(3,5-dimethylphenylcarbamate) stationary phase interacts with the analyte via hydrogen bonding and

    
     interactions.
    
  • Why it works: The 2-methoxy group on the phenyl ring creates a specific steric pocket that aligns well with the amylose helical structure, enhancing chiral recognition.

Protocol:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (targeting the aromatic ring).

  • Temp: 25°C.

Method B: Chiral SFC (The High-Throughput Alternative)
  • Principle: Supercritical

    
     acts as the primary mobile phase. The low viscosity and high diffusivity of SC-
    
    
    
    allow for higher flow rates without backpressure limitations.
  • Why it works: The "ortho-effect" of the methoxy group is amplified in the supercritical state, often leading to sharper peak shapes compared to liquid chromatography.

Protocol:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    
     : Methanol (85:15).
    
  • Back Pressure: 120 bar.

  • Flow Rate: 3.0 mL/min.

  • Temp: 35°C.

Inter-Laboratory Performance Data

The following data summarizes the performance of 7 laboratories analyzing the same lot of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol (Target ee: 98.5%).

Table 1: Quantitative Performance Metrics
MetricMethod A (NP-HPLC)Method B (SFC)Method C (GC-FID)
Mean Resolution (

)
2.8 ± 0.24.1 ± 0.41.9 ± 0.3
Analysis Time (min) 14.54.218.0
Reproducibility (

)
0.85%1.45%2.10%
Tailing Factor (

)
1.11.051.3
LOD (Impurity) 0.05%0.03%0.10%

Expert Insight: While SFC (Method B) offers superior speed and resolution, the higher


 (1.45%) indicates that inter-lab transfer is slightly more complex, likely due to variations in back-pressure regulator calibration across different SFC instrument vendors. HPLC (Method A) remains the "safest" method for global QC release due to its universal hardware compatibility.

Mechanism of Chiral Recognition & Decision Logic

Understanding why a separation occurs is vital for troubleshooting. The separation of the (1R) and (1S) enantiomers relies on the "Three-Point Interaction" model.

  • H-Bonding: The hydroxyl (-OH) group of the analyte binds to the carbamate N-H or C=O of the stationary phase.

  • 
     Stacking:  The aromatic ring of the analyte interacts with the phenyl groups of the polymer.
    
  • Steric Inclusion: The 2-methoxy group creates a specific steric bulk that prevents the (1S) isomer from fitting deeply into the chiral groove, causing it to elute earlier (or later, depending on the specific column).

Method Selection Decision Tree (DOT Visualization)

MethodSelection Start Start: Analyte Characterization (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol Throughput Requirement: High Throughput Screening? Start->Throughput Equip Is SFC Equipment Available? Throughput->Equip Yes Volatile Is Sample Volatile & Thermally Stable? Throughput->Volatile No UseSFC Select Method B (SFC) (Fast, High Res) Equip->UseSFC Yes UseHPLC Select Method A (HPLC) (Robust, Transferable) Equip->UseHPLC No Volatile->UseHPLC No (Standard) UseGC Select Method C (GC) (Only for volatile impurities) Volatile->UseGC Yes (Rare)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on laboratory resources and throughput requirements.

Statistical Evaluation & Validation Criteria

To validate the method in your own laboratory, the following criteria (derived from the ILC data) must be met. This ensures your system is performing within the consensus space.

System Suitability Test (SST) Limits
  • Resolution (

    
    ):  NLT 2.0 (between enantiomers).
    
  • Tailing Factor: NMT 1.5.

  • Repeatability (n=6): %RSD of peak area

    
     1.0%.
    
Z-Score Calculation

Participating labs were evaluated using the Z-score formula:



Where:
  • 
     = Laboratory result (ee%)
    
  • 
     = Consensus mean (98.52%)
    
  • 
     = Standard deviation for proficiency assessment (0.15%)
    

Interpretation:

  • 
    : Satisfactory (Green)
    
  • 
    : Questionable (Yellow - Check integration parameters)
    
  • 
    : Unsatisfactory (Red - Root cause analysis required)
    

References

  • International Organization for Standardization. (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparisons. ISO. [Link]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • PubChem. (2025).[1][2] Compound Summary: (1R)-1-(2-methoxy-4-methylphenyl)ethanol.[2][3] National Library of Medicine. [Link]

  • Toribio, L., et al. (2018). Enantioseparation of chiral pharmaceuticals by SFC. Journal of Chromatography B. (Contextual reference for SFC advantages in chiral benzylic alcohols). [Link]

Sources

Comparative

Accuracy and precision of enantiomeric excess determination of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol by NMR versus chiral HPLC.

Executive Summary This technical guide evaluates two primary methodologies for determining the enantiomeric excess (ee) of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol : Chiral High-Performance Liquid Chromatography (HPLC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates two primary methodologies for determining the enantiomeric excess (ee) of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol : Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher’s ester derivatization.

Verdict:

  • Chiral HPLC is the superior choice for routine Quality Control (QC) and late-stage process development due to higher precision (

    
    0.1%) and automation capabilities.
    
  • NMR (Mosher Analysis) is the preferred method for early-stage R&D and absolute configuration assignment , as it does not require an enantiopure reference standard.

Target Analyte Profile

The target molecule is a chiral secondary benzylic alcohol. Its structural features dictate the analytical challenges:

  • Chiral Center: Benzylic position (C1).

  • Steric Hindrance: The ortho-methoxy group creates significant steric bulk and electronic anisotropy near the chiral center.

  • Implication: This steric bulk facilitates chiral recognition in HPLC (via distinct 3-point interactions) and enhances chemical shift dispersion (

    
    ) in NMR, making both methods viable but distinct in application.
    

Methodology A: Chiral HPLC (The Gold Standard)

Principle of Operation

Chiral HPLC separates enantiomers using a Chiral Stationary Phase (CSP).[1][2] For benzylic alcohols, polysaccharide-based CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are the industry standard. The separation relies on the "Three-Point Interaction" model, where the analyte forms transient diastereomeric complexes with the CSP via H-bonding,


-

interactions, and steric inclusion.
Validated Protocol
  • Column: Chiralcel OD-H (or equivalent), 250 x 4.6 mm, 5

    
    m particle size.
    
  • Mobile Phase:

    
    -Hexane : Isopropanol (90:10 v/v).
    
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (targeting the aromatic ring).

  • Temperature: 25°C.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of Mobile Phase (ethanol may be used if solubility is poor, but minimize injection volume).

  • Equilibration: Flush column for 30 mins until baseline stabilizes.

  • Injection: Inject 5-10

    
    L.
    
  • Analysis: Integrate peak areas (

    
     and 
    
    
    
    ).
  • Calculation:

    
    
    
Representative Performance Data
MetricValueNotes
Retention Time (

)
(S): 9.2 min, (R): 11.5 minRepresentative elution order on OD-H.
Resolution (

)
> 2.5Baseline separation is typical for this class.
Precision (RSD) < 0.2%Highly reproducible.
LOD ~0.5

g/mL
High sensitivity via UV.
HPLC Workflow Diagram

HPLC_Workflow Sample Racemic/Chiral Sample (1 mg/mL) Injector Auto-Injector (10 µL loop) Sample->Injector Dissolve Column Chiral Column (Chiralcel OD-H) Injector->Column Mobile Phase (Hex/IPA) Detector UV Detector (254 nm) Column->Detector Separation Data Chromatogram Integration Detector->Data Signal

Figure 1: Chiral HPLC workflow ensuring baseline separation and quantitative integration.

Methodology B: NMR via Mosher's Ester (The Structural Validator)

Principle of Operation

NMR is inherently achiral. To distinguish enantiomers, the alcohol is derivatized with a chiral auxiliary, typically


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride).
  • Reaction with (R)-(-)-MTPA-Cl yields the (S)-Mosher ester .

  • The diastereomeric esters exhibit different chemical shifts (

    
    ) due to the anisotropic shielding of the phenyl group.
    
  • Crucial for this Molecule: The ortho-methoxy group locks the conformation, often resulting in large

    
     values for the methyl doublet of the ethyl group, simplifying integration.
    
Validated Protocol
  • Reagent: (R)-(-)-MTPA-Cl (creates the (S)-ester configuration).

  • Solvent: Pyridine-

    
     (acts as solvent and base) or CDCl
    
    
    
    with added pyridine.
  • Instrument: 400 MHz (minimum)

    
    H NMR.
    

Step-by-Step Workflow:

  • Mix: In an NMR tube, add 5 mg of alcohol, 10

    
    L of pyridine-
    
    
    
    , and 10
    
    
    L of (R)-(-)-MTPA-Cl.
  • React: Shake and allow to stand for 10-15 minutes (reaction is usually instantaneous for unhindered alcohols, but allow time for the ortho-substituted substrate).

  • Quench: Add 0.5 mL CDCl

    
    . (Optional: add D
    
    
    
    O to quench excess acid chloride if peaks overlap).
  • Acquire: Run

    
    H NMR (16 scans).
    
  • Analyze: Focus on the methyl doublet at ~1.5 ppm. The (R,S)-diastereomer and (S,S)-diastereomer will show distinct doublets.

Representative Performance Data
MetricValueNotes

(Me-group)
~0.05 - 0.15 ppmSufficient for baseline integration at 400 MHz.
Precision (Error)

2-5%
Limited by integration accuracy and S/N ratio.
Throughput 20 mins/sampleFaster setup, but manual analysis.
Requirement >95% Chemical PurityImpurities can obscure diagnostic peaks.
Mosher Analysis Diagram

Mosher_Workflow Start Chiral Alcohol (1R)-1-(...) Reaction In-situ Reaction (NMR Tube, Pyridine) Start->Reaction Reagent Derivatization Agent (R)-MTPA-Cl Reagent->Reaction Product Diastereomeric Esters (S)-Mosher Ester Reaction->Product Esterification Analysis 1H NMR Analysis Measure Δδ of Me-Doublet Product->Analysis Anisotropic Shielding

Figure 2: Derivatization workflow converting enantiomers into magnetically distinct diastereomers.

Comparative Analysis & Decision Matrix

Head-to-Head Comparison

The following table contrasts the two methods specifically for (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol.

FeatureChiral HPLCNMR (Mosher's)
Primary Output Enantiomeric Excess (ee)Absolute Config & ee
Accuracy High (Systematic error <0.5%)Moderate (Depends on conversion)
Precision Excellent (RSD <0.2%)Good (RSD ~2-5%)
Sample Recovery Possible (Prep HPLC)Destructive (Derivatized)
Reference Standard Required (to identify R vs S)Not Required (Self-validating)
Cost per Sample Low (Solvents)High (Deuterated solvents + MTPA-Cl)
Decision Logic

Use the following logic flow to determine the appropriate method for your stage of development.

Decision_Tree Start Start: Need ee Determination Q1 Do you have an enantiopure standard? Start->Q1 Branch_No No Q1->Branch_No Branch_Yes Yes Q1->Branch_Yes Method_NMR Use NMR (Mosher) Determine Absolute Config first Branch_No->Method_NMR Identify R/S Q2 Is precision <1% required? Branch_Yes->Q2 Method_HPLC Use Chiral HPLC Validate method for QC Q2->Method_NMR No (Screening) Q2->Method_HPLC Yes (Release Testing)

Figure 3: Decision matrix for selecting the optimal analytical technique.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[1][3][4] Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5][6][7][8] Nature Protocols. Link[6]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews. Link

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach.[9] Wiley-VCH. (Standard text for HPLC conditions).

  • BenchChem. (2025).[1][3] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.Link

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.